molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1396076
CAS No.: 941868-27-5
M. Wt: 148.17 g/mol
InChI Key: WZJGBNLTUIUHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is a 7-deazapurine analog, a privileged structure found in several approved drugs and known for its diverse biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly as a key intermediate in synthesizing targeted inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is extensively investigated for its potential in infectious disease research. Analogs of this core have demonstrated promising inhibitory activity against critical drug targets in protozoan parasites, such as Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is vital for malaria transmission . Furthermore, closely related compounds have shown potent activity against Cryptosporidium parvum CDPK1 (CpCDPK1), blocking parasite proliferation in the low micromolar range and presenting a potential therapeutic strategy against cryptosporidiosis . This scaffold has also been explored as a novel antitubercular agent, with specific derivatives exhibiting excellent activity against Mycobacterium tuberculosis . In oncology research, the pyrrolo[2,3-d]pyrimidine core is a recognized structure for designing antitumor agents. Substituted analogs function as microtubule inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis . These compounds can bind to unique sites on tubulin, distinct from classical taxane or vinca alkaloid binding sites, offering a potential pathway to overcome multidrug resistance in cancer therapy . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGBNLTUIUHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a substituted pyrrolopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in numerous biologically active molecules, including kinase inhibitors used in the treatment of cancer and autoimmune diseases. Understanding the physical properties of this compound is paramount for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the key physical properties of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related analogs to provide reasonable estimations. More importantly, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories.

I. Melting Point

The melting point of a solid crystalline substance is a critical physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Estimated Melting Point
Data Summary: Melting Points of Related Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundMelting Point (°C)
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one[1]171-173
(E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine[1]273-275
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[2]157-162
7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]-[3]180-183
Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary-based melting point apparatus.[4][5]

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

    • Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point.

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more accurate measurement.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • For a pure compound, this range should be narrow. A broad melting range suggests the presence of impurities.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Set Heating Program (1-2°C/min ramp) C->D E Observe and Record Melting Range D->E F Report as T_initial - T_final E->F

Caption: Workflow for capillary melting point determination.

II. Solubility

Solubility is a crucial parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Both kinetic and thermodynamic solubility are important to assess.

Predicted Solubility
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6][7]

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

    • Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by undissolved particles.

  • Data Analysis:

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Diagram: Kinetic Solubility Workflow

KineticSolubility A Prepare 10 mM DMSO Stock B Dispense into Aqueous Buffer in 96-well Plate A->B C Incubate with Shaking (e.g., 2h at 25°C) B->C D Measure Turbidity (Nephelometry) C->D E Determine Concentration at Precipitation D->E

Caption: Workflow for kinetic solubility determination by nephelometry.

III. pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pKa is critical for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Predicted pKa

While no experimental pKa value for this compound has been found, a predicted pKa of 13.36 ± 0.50 is available for the closely related N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[2] The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can be protonated, and the specific pKa values will be influenced by the substituents. For the parent 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, computed properties are available, but an experimental pKa is not listed.[8]

Experimental Protocol: Potentiometric pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[9][10]

  • Titration:

    • Place the solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.[9][10]

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.[9] This can be more accurately determined from the first or second derivative of the titration curve.[11]

Diagram: Potentiometric pKa Determination

pKaDetermination A Prepare Analyte Solution (e.g., 1 mM) B Titrate with Standardized Acid/Base A->B C Monitor pH with Calibrated Electrode B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Half-Equivalence Point D->E

Caption: Workflow for potentiometric pKa determination.

IV. Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of a molecule. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectral Characteristics
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrrole and pyrimidine rings, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. For related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, singlet signals for the aromatic NH group on the pyrrole ring have been observed between δ 8.71 and 13.01 ppm.[12]

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.

Experimental Protocol: NMR Spectroscopy

Methodology:

  • Sample Preparation: [13][14]

    • Dissolve an appropriate amount of the sample (typically 1-5 mg for ¹H NMR and 5-30 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[13]

    • The choice of solvent is critical and should be based on the solubility of the compound.

    • Filter the solution to remove any particulate matter.[14]

    • Transfer the solution to a clean, dry NMR tube to a height of 4-5 cm.[13]

  • Data Acquisition: [15]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Diagram: NMR Analysis Workflow

NMRWorkflow A Dissolve Sample in Deuterated Solvent B Filter and Transfer to NMR Tube A->B C Acquire Data (Lock, Shim, Pulse Sequence) B->C D Process Raw Data (FT, Phasing) C->D E Analyze Spectrum (Shifts, Integration, Coupling) D->E F Structure Elucidation E->F

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While experimental data for this specific compound is sparse, estimations based on closely related analogs have been presented. The core of this guide lies in the detailed, step-by-step protocols for the experimental determination of melting point, solubility, pKa, and spectral characteristics. By following these methodologies, researchers and drug development professionals can generate the necessary data to support their research and development efforts, ensuring a solid foundation for the advancement of new chemical entities based on the pyrrolo[2,3-d]pyrimidine scaffold.

References

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • PubChem. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • University of the West Indies. Melting point determination. [Link]

  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • University of Maryland. Stepbystep procedure for NMR data acquisition. [Link]

  • JOVE. NMR Sample Preparation. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ScienceOpen. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Studocu. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

  • Edisco. Melting point determination. [Link]

  • AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • University of Cambridge. 4. Sample preparation and pre-acquisition activities. [Link]

Sources

A Technical Guide to the Biological Activity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to serve as a versatile template for designing potent and selective ligands for a multitude of biological targets. This technical guide focuses on the biological significance of a specific, fundamental derivative: 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While not a therapeutic agent in itself, this core structure is a critical pharmacophore and synthetic intermediate for a diverse range of biologically active molecules, most notably potent protein kinase inhibitors. We will explore its molecular interactions, survey the broad spectrum of biological activities exhibited by its derivatives, provide an exemplary experimental protocol for activity assessment, and discuss its therapeutic potential in oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this pivotal molecular framework.

Introduction to the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of nucleic acids and the adenosine triphosphate (ATP) molecule. The key structural modification is the replacement of the nitrogen atom at position 7 (N7) of the purine ring with a carbon atom.[1] This seemingly subtle change has profound implications for its physicochemical and biological properties.

Key Physicochemical Features:

  • Altered H-Bonding: The N7 atom in purines is a hydrogen bond acceptor. Its replacement with a C-H group removes this capability, altering the molecule's interaction profile within enzyme active sites.

  • Increased Electron Density: The carbon substitution makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines.[1]

  • Vector for Substitution: The C7 position provides a new, stable vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1]

The this compound variant adds a methyl group at the C6 position, which can provide beneficial steric interactions and improve metabolic stability in derivative compounds. The 4-amino group is crucial, acting as a primary hydrogen bond donor that mimics the N6-amino group of adenine, enabling it to anchor within the ATP-binding sites of numerous enzymes, particularly protein kinases.

Mechanism of Action: A Hinge-Binding Powerhouse

The primary mechanism through which derivatives of this compound exert their biological effects is through competitive inhibition of ATP-binding sites in protein kinases.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. They catalyze the transfer of a phosphate group from ATP to a protein substrate. The 7-deazapurine scaffold is exceptionally adept at occupying the ATP-binding pocket.

The Key Interaction: The 4-amino group and the N1 nitrogen of the pyrimidine ring form two critical hydrogen bonds with the "hinge region" of the kinase—a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme.[2] This bidentate interaction effectively anchors the inhibitor in place, preventing ATP from binding and shutting down the kinase's catalytic activity.[2]

KinaseInhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Cys-666) Inhibitor 4-NH2 Pyrrolo[2,3-d]pyrimidine Core 6-CH3 Hinge->Inhibitor:f1 H-Bond (Acceptor) Inhibitor:f0->Hinge H-Bond (Donor) ATP ATP ATP->Hinge Blocked Binding caption Fig 1. 7-Deazapurine core binding to the kinase hinge region.

Caption: Fig 1. 7-Deazapurine core binding to the kinase hinge region.

This hinge-binding motif is the foundation of this scaffold's success. By modifying other positions on the ring system (e.g., C5, C7, or the 4-amino group itself), medicinal chemists can extend the molecule into other regions of the ATP pocket to achieve high potency and, critically, selectivity for a specific kinase over the ~500 other kinases in the human kinome.[2]

Survey of Biological Activities & Therapeutic Potential

The versatility of the this compound scaffold is demonstrated by the wide range of kinase families its derivatives have been designed to inhibit.

Target Kinase FamilyTherapeutic AreaExample Activity of DerivativesReference
BTK (Bruton's Tyrosine Kinase)Rheumatoid Arthritis, B-cell MalignanciesIC50 = 3.0 nM (enzymatic)
PAK4 (p21-Activated Kinase 4)OncologyIC50 = 2.7 nM (enzymatic)[3]
PKB/Akt (Protein Kinase B)OncologyNanomolar inhibitors with >150-fold selectivity over PKA[4]
NIK (NF-κB Inducing Kinase)Psoriasis, Autoimmune DiseasePotent inhibition and alleviation of psoriasis in mouse models[5]
CSF1R (Colony-Stimulating Factor 1 Receptor)Oncology, Inflammatory DiseaseSubnanomolar enzymatic inhibition
DDR2 (Discoidin Domain Receptor 2)Oncology (Colon Cancer)IC50 = 4.01 µM (cellular)[6]
Anti-inflammatory and Autoimmune Applications

Derivatives of this scaffold are highly effective as inhibitors of kinases crucial to immune cell signaling. A prime example is Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway. Potent and selective BTK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core have shown significant efficacy in preclinical models of rheumatoid arthritis, reducing joint damage and inflammation.[7][8] Similarly, targeting NF-κB Inducing Kinase (NIK) has led to compounds that effectively alleviate psoriasis-like symptoms in animal models by attenuating proinflammatory cytokine expression.[5]

Anticancer Activity

The dysregulation of kinase signaling is a fundamental cause of cancer, making kinase inhibitors a major class of oncology drugs. The 7-deazapurine scaffold is central to this effort.

  • Targeting Growth and Survival: Inhibitors of Protein Kinase B (PKB/Akt), a central node in pathways regulating cell growth and survival, have been developed using this core.[4] These compounds potently inhibit the growth of human tumor xenografts in mice.[4]

  • Inhibiting Tumor Progression: p21-Activated Kinase 4 (PAK4) is another validated cancer target involved in tumor progression. Derivatives have shown nanomolar inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cell lines.[3]

  • Multi-Kinase Inhibition: Some hybrid molecules incorporating the 7-deazapurine scaffold have been designed to inhibit multiple protein kinases simultaneously, a strategy to overcome drug resistance.[9][10]

Antiviral and Antiparasitic Potential

Beyond kinase inhibition, the 7-deazapurine scaffold has shown promise in combating infectious diseases.

  • Antiviral Agents: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika Virus (ZIKV) and Dengue Virus (DENV).[11] Other derivatives have shown activity against Newcastle disease virus.[12]

  • Antiparasitic Activity: The scaffold has been used to design inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are essential for the malaria parasite's life cycle.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of a novel derivative based on the this compound core, a robust and validated in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.

Causality Behind Experimental Design: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference. It measures kinase activity by quantifying ADP production, a direct product of the phosphotransferase reaction. The two-step process separates the kinase reaction from the detection step, minimizing compound interference with the luciferase system.

AssayWorkflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Reagent Preparation - Kinase Buffer - Test Compound Dilutions - Kinase/Substrate Mix - ATP Solution B 2. Kinase Reaction - Add Buffer, Compound, Kinase/Substrate - Pre-incubate (10 min, RT) - Initiate with ATP - Incubate (60 min, RT) A->B C 3. First Detection Step - Add ADP-Glo™ Reagent - Incubate (40 min, RT) - Terminates kinase reaction - Depletes remaining ATP B->C D 4. Second Detection Step - Add Kinase Detection Reagent - Incubate (30 min, RT) - Converts ADP to ATP - Luciferase generates light C->D E 5. Data Acquisition - Read Luminescence (Plate Reader) D->E F 6. Data Analysis - Plot Luminescence vs. [Inhibitor] - Calculate IC50 value E->F caption Fig 2. Workflow for an in vitro kinase inhibition assay.

Caption: Fig 2. Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in a 96- or 384-well plate to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).

  • Kinase Reaction Setup (in a white, opaque assay plate):

    • Self-Validation Control 1 (No Enzyme): Add 5 µL of kinase buffer. This control defines the background signal.

    • Self-Validation Control 2 (No Inhibitor/100% Activity): Add 5 µL of buffer containing 1% DMSO. This control defines the maximal kinase activity.

    • Test Wells: Add 5 µL of the appropriate compound dilution.

    • Add 10 µL of a 2X kinase/substrate master mix to all wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Incubate for 60 minutes at room temperature. The duration may need optimization depending on the kinase's activity.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "No Enzyme" background from all other readings.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound core is a testament to the power of scaffold-based drug design. Its ability to mimic adenine and effectively anchor within the hinge region of kinases has established it as a privileged structure in medicinal chemistry. The wealth of research demonstrates that derivatives of this core possess a vast range of biological activities, with profound therapeutic potential against cancer, autoimmune disorders, and infectious diseases.[11]

Future research will undoubtedly continue to leverage this remarkable scaffold. Key areas of focus will likely include:

  • Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to design novel mechanisms of action for enhanced selectivity and duration of effect.

  • Targeting Novel Kinases: Applying the scaffold to inhibit newly validated kinase targets in diseases with high unmet medical needs.

  • Scaffold Hybrids: Combining the 7-deazapurine core with other pharmacophores to create multi-targeted agents capable of overcoming complex disease pathologies and drug resistance.[9]

The continued exploration and modification of this core structure promise to yield next-generation therapeutics with improved efficacy and safety profiles, cementing its legacy as a cornerstone of modern drug discovery.

References

  • Johansson, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Canela-Pajo, E., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Gasparyan, S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Wang, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhu, Y., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Chan, J. F-W., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]

  • Pomeisl, K., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]

  • Luo, T., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2014). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Liu, M., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PubMed. Available at: [Link]

  • Perlikova, M. & Baszczyňski, O. (n.d.). Design, synthesis and biological profiling of novel fused deazapurine nucleosides. IOCB Prague. Available at: [Link]

Sources

mechanism of action of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Introduction

The compound this compound belongs to the 7-deazapurine class of heterocyclic compounds, which are analogues of natural purines where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including the natural antibiotic tubercidin.[2] While the broader pyrrolo[2,3-d]pyrimidine framework serves as a "privileged scaffold" for the development of numerous kinase inhibitors targeting enzymes like Janus kinases (JAKs), Bruton's tyrosine kinase (Btk), and Protein Kinase B (Akt), the specific molecule this compound is most prominently recognized as the nucleobase component of a potent antiviral agent.[3][4][5]

This guide provides a detailed examination of the core , focusing primarily on its well-documented role in antiviral therapy when incorporated into a ribonucleoside structure. It will delineate the molecular pathway from cellular uptake to viral inhibition, supported by experimental protocols and data, while also contextualizing the broader therapeutic potential of its parent scaffold.

Molecular Profile and Bioisosteric Design

This compound is a bioisostere of natural purine bases. Its structure incorporates two key modifications compared to adenosine:

  • 7-Deaza Modification: The replacement of N7 with a C-H group alters the electronic properties and hydrogen-bonding capabilities of the purine ring system. This change can impact metabolic stability and the recognition by enzymes that process purines.

  • 6-Methyl Substitution: The exocyclic amino group at the C6 position of adenine is replaced with a methyl group. This modification significantly changes the molecule's hydrophobicity and its ability to form the Watson-Crick base pairing hydrogen bonds characteristic of adenine.[2]

When attached to a ribose sugar, it forms a nucleoside analogue, 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, which is the primary form demonstrating significant biological activity.[2]

Primary Mechanism of Action: Antiviral Activity

The most potent and well-elucidated mechanism of action for the ribonucleoside of this compound is the inhibition of viral replication, particularly against RNA viruses such as poliovirus (PV) and dengue virus (DENV).[2] The process is a multi-step intracellular cascade.

Cellular Uptake and Anabolic Phosphorylation

Like many nucleoside analogues, the molecule must first be transported into the host cell. Once inside, it is recognized by host cell kinases, which catalyze its phosphorylation to the corresponding 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form. This anabolic conversion is critical, as the triphosphate metabolite is the species that directly interacts with the viral enzymatic machinery. The necessity of this phosphorylation is demonstrated by studies where methylation of the 5'-hydroxyl group on the ribose, which prevents phosphorylation, was found to reduce biological activity by over 1000-fold.[2]

Substrate Mimicry and Viral Polymerase Interaction

The 5'-triphosphate of the 7-deaza-6-methyladenosine analogue acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for replicating the viral genome.[2][6] Mechanistic studies have revealed that this analogue is an efficient substrate for PV RdRP and is incorporated into nascent RNA chains. A key aspect of its mechanism is its ability to mimic both ATP and GTP, suggesting it can be incorporated in place of either natural nucleotide.[2]

Disruption of Viral RNA Synthesis

Upon incorporation into the growing viral RNA strand, the analogue disrupts the fidelity and completion of viral genome replication. This can occur through one or both of the following mechanisms:

  • RNA Mutagenesis: By acting as an ambiguous base that mimics both A and G, its incorporation can lead to mutations in the daughter strands during subsequent rounds of replication, ultimately leading to non-functional viral proteins and a lethal accumulation of errors.

  • Chain Termination: While it is an efficient substrate, its presence in the RNA template or nascent strand may create a structure that sterically hinders the correct positioning of the next incoming nucleotide, potentially leading to premature termination of RNA synthesis.

This process of mimicking a natural substrate to disrupt viral replication is a hallmark of many successful antiviral nucleoside drugs.

Antiviral Mechanism of 6-methyl-7-deazapurine Ribonucleoside Figure 1: Antiviral Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Drug 6-methyl-7-deaza Adenosine Analogue (6) Uptake Cellular Uptake Drug->Uptake MP Monophosphate (MP) Uptake->MP Host Kinases DP Diphosphate (DP) MP->DP Host Kinases TP Active Triphosphate (TP) DP->TP Host Kinases RdRP Viral RNA-Dependent RNA Polymerase (RdRP) TP->RdRP Acts as ATP/GTP mimic Incorporation Incorporation into Viral RNA RdRP->Incorporation Disruption RNA Mutagenesis & Chain Termination Incorporation->Disruption

Caption: Antiviral mechanism of 6-methyl-7-deazaadenosine.

The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

While the specific 6-methyl substituted compound's primary role is antiviral, the parent 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a cornerstone in the development of kinase inhibitors.[7] By modifying the substituents, particularly at the C4 amine and the N7 position of the pyrrole ring, medicinal chemists have developed highly potent and selective inhibitors for various protein kinases implicated in cancer and autoimmune diseases.[8]

  • Janus Kinases (JAKs): Tofacitinib, a prominent JAK inhibitor for rheumatoid arthritis, features the pyrrolo[2,3-d]pyrimidine core.[5][9] Its selectivity is driven by the specific piperidine moiety attached to the C4-amine.

  • Bruton's Tyrosine Kinase (Btk): Derivatives have been designed as selective Btk inhibitors for treating rheumatoid arthritis by targeting B cell receptor signaling.[4]

  • Protein Kinase B (Akt/PKB): Potent, ATP-competitive inhibitors of Akt, a key regulator of cell growth and survival, have been developed from this scaffold for oncology applications.[3]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): Highly selective inhibitors targeting the autoinhibited form of CSF1R have been synthesized, demonstrating the scaffold's versatility.[10]

This highlights that while this compound itself is not a notable kinase inhibitor, its core structure is exceptionally amenable to modification to achieve specific kinase targeting.

Scaffold Versatility Figure 2: Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold cluster_targets Kinase Targets via Derivatization Scaffold 7H-pyrrolo[2,3-d]pyrimidin-4-amine Core Scaffold JAK JAK Inhibitors (e.g., Tofacitinib) Scaffold->JAK Add piperidine linker Btk Btk Inhibitors Scaffold->Btk Add specific side chains Akt Akt/PKB Inhibitors Scaffold->Akt Modify C4-amine substituent CSF1R CSF1R Inhibitors Scaffold->CSF1R Target autoinhibited conformation Other Other Kinases... (DDR2, PAK4, etc.) Scaffold->Other

Caption: Derivatization of the core scaffold for kinase inhibition.

Data Summary

The antiviral potency of the ribonucleoside of this compound has been quantified in cell-based assays.

VirusCell LineIC₅₀ (nM)Selectivity Index (SI)Reference
Poliovirus (PV)HeLa11>100[2]
Dengue Virus (DENV)Vero62Not specified[2]

Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀), indicating the therapeutic window.

Experimental Validation Protocols

To validate the mechanism of action, a series of well-established assays are required.

Protocol 1: Viral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC₅₀).

Causality: This experiment provides a direct measure of the compound's ability to inhibit viral replication in a cellular context, which is the ultimate biological outcome of its mechanism.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., HeLa for Poliovirus) in 6-well plates.

  • Viral Infection: Infect the cells with a known dilution of the virus calculated to produce ~50-100 plaques per well and allow adsorption for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration. A parallel cytotoxicity assay (e.g., MTT or MTS) should be run on uninfected cells to determine the CC₅₀ and calculate the selectivity index.

Protocol 2: In Vitro RdRP Inhibition Assay

This biochemical assay directly measures the effect of the compound's triphosphate form on the activity of purified viral polymerase.

Causality: This is a target-engagement study. It validates that the active metabolite of the drug directly interacts with and inhibits the viral RdRP, confirming the molecular target.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRP, a suitable RNA template, a primer (if required), and a buffer with necessary cofactors (e.g., Mg²⁺).

  • Nucleotide Mix: Add a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged.

  • Inhibitor Addition: Add serial dilutions of the 5'-triphosphate form of the test compound to the reaction wells.

  • Initiation & Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for 30-60 minutes.

  • Termination & Analysis: Stop the reaction and separate the newly synthesized, labeled RNA product from unincorporated nucleotides using gel electrophoresis or filter-binding assays.

  • Quantification: Quantify the amount of product synthesized in each reaction. Calculate the IC₅₀ by plotting the percentage of polymerase inhibition against the inhibitor concentration.[11]

Conclusion and Future Directions

The primary mechanism of action for this compound, when formulated as a ribonucleoside, is potent antiviral activity. This is achieved through intracellular phosphorylation to its active triphosphate form, which then acts as a competitive substrate for viral RNA-dependent RNA polymerase, leading to the disruption of viral genome replication. While the core 7-deazapurine scaffold is a highly versatile platform for developing a wide array of specific kinase inhibitors, the 6-methyl derivative's established role is that of a nucleobase for an antiviral prodrug.

Future research should focus on expanding the antiviral spectrum of this compound to other RNA viruses, precisely elucidating the balance between its mutagenic and chain-terminating effects, and exploring its pharmacokinetic and safety profiles in preclinical models to further assess its therapeutic potential.

References

  • Larsson, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters.
  • MDPI. (2022).
  • Govender, P., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Kim, B., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). Bioorganic & Medicinal Chemistry.
  • Chen, L., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry.
  • PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem Compound Summary.
  • Warren, T. K., et al. (2011). Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses. Journal of Medicinal Chemistry.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Drug Delivery Technology.
  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • de Souza, I. A., et al. (2025). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses.
  • Google Patents. (2015).
  • Biosynth. 7-Deaza-2'-C-methyladenosine. Product Page.
  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy.
  • ChemicalBook. (2025). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Product Page.
  • ResearchGate. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Request PDF.
  • Pharmaffiliates.
  • de Souza, I. A., et al. (2025). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. PubMed.

Sources

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibition

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an exceptional "hinge-binder" within the ATP-binding site of a wide array of protein kinases. This guide focuses specifically on derivatives of this compound, a core structure that has proven instrumental in the development of targeted therapies for autoimmune diseases and cancer. We will dissect the molecular basis of its activity, explore synthetic strategies, analyze structure-activity relationships (SAR), and discuss the critical pharmacokinetic considerations that guide the evolution of this scaffold from a laboratory curiosity to a life-changing therapeutic. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this vital pharmacophore.

The 7-Deazapurine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine system is a bicyclic heterocycle that is isomeric with purine, differing by the replacement of the nitrogen atom at position 7 with a carbon atom.[1] This seemingly minor alteration has profound implications for its utility as a pharmacophore:

  • Bioisosterism: As a bioisostere of adenine, it is readily accepted by the ATP-binding cleft of many kinases.

  • Enhanced Hinge Binding: The N1 nitrogen and the N7-H proton of the pyrrole ring form critical hydrogen bonds with the backbone amide residues of the kinase "hinge region," the flexible segment that connects the N- and C-lobes of the kinase domain. This bidentate interaction is a primary anchor for inhibitor binding.[2]

  • Vector for Substitution: The core structure provides multiple vectors for chemical modification (primarily at the C4, C5, and C6 positions), allowing chemists to introduce substituents that project into distinct pockets of the ATP-binding site to achieve high potency and selectivity.

The addition of a methyl group at the C6 position and an amine at the C4 position defines the specific scaffold of interest. This framework is the foundation for numerous Janus Kinase (JAK) inhibitors, most notably Tofacitinib.[3][4]

The Janus Kinase (JAK)-STAT Pathway: The Primary Target

To appreciate the therapeutic significance of this scaffold, one must first understand its primary biological target: the JAK-STAT signaling pathway.

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and hormones.[5][6] Its activation is central to immune response, hematopoiesis, and cellular proliferation.[7][8] Dysregulation of this pathway is a hallmark of many autoimmune disorders (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) and malignancies.[7][]

Mechanism of JAK-STAT Signaling:

  • Cytokine Binding: An extracellular cytokine binds to its specific transmembrane receptor.

  • Receptor Dimerization & JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization & Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This triggers their dissociation from the receptor, dimerization with other phosphorylated STATs, and subsequent translocation into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.

Fig 1. The JAK-STAT signaling pathway and point of inhibition.

Derivatives of this compound function as ATP-competitive inhibitors of the JAKs, blocking the phosphorylation cascade at its origin and thereby preventing the downstream inflammatory signaling.[2][10]

Synthetic Strategies and Derivatization

The construction of a diverse library of analogs hinges on a robust and flexible synthetic platform. The general approach involves the initial synthesis of a versatile, halogenated core intermediate, which can then be elaborated through various coupling and substitution reactions.

Core Intermediate Synthesis: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and critical building block for many JAK inhibitors, including Tofacitinib, is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[11] Its synthesis is a key enabling step in any drug discovery program targeting this scaffold.

Exemplary Protocol: Synthesis and Protection of the Core [11]

  • Starting Material: Begin with commercially available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Dissolution: Dissolve the starting material (e.g., 2 kg, 12.96 mol) in a suitable aprotic solvent like dichloromethane (DCM, 40 L) at room temperature.

  • Base Addition: Add a tertiary amine base, such as triethylamine (3.88 kg, 38.4 mol), and a catalyst like 4-dimethylaminopyridine (DMAP, 157.6 g, 1.28 mol).

  • Protection: Slowly add a solution of a protecting group precursor, typically p-toluenesulfonyl chloride (tosyl chloride, 2.6 kg, 13.6 mol), in DCM (30 L). The tosyl group is introduced at the N7 position of the pyrrole ring. This protection is crucial as it prevents unwanted side reactions and activates the C4 position for subsequent nucleophilic substitution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction is quenched and washed with water. The organic layer is dried and concentrated under reduced pressure to yield the protected intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, typically in high yield (>95%).

Key Derivatization Reactions

With the protected core in hand, the key positions for generating diversity are C4 and C6.

  • C4 Amination (SNAr Reaction): The electron-withdrawing nature of the pyrimidine ring and the tosyl group makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is the most critical step for installing the diverse side chains that confer potency and selectivity.[11]

    • Protocol: The protected 4-chloro intermediate is heated (e.g., 90-100 °C) with the desired primary or secondary amine in the presence of a base like potassium carbonate.[11] The choice of amine is the primary driver of the final compound's biological profile.

  • C6 Modification (Cross-Coupling): To modify the C6 position, the synthesis typically starts with a 4-chloro-6-iodo- or 6-bromo-pyrrolo[2,3-d]pyrimidine intermediate. This halogen serves as a handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: This reaction can be used to install different amine-containing substituents at the C6 position.[12]

The final step in the synthesis is typically the removal of the N7 protecting group (e.g., de-tosylation) under basic conditions to yield the final active compound.

Synthesis_Workflow Start 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Protected N7-Protected Core (e.g., 4-Chloro-7-tosyl) Start->Protected Protection (e.g., TsCl) SNAr SNAr Reaction at C4 Protected->SNAr Coupling Cross-Coupling at C6 (Optional) SNAr->Coupling Intermediate Deprotect N7 Deprotection SNAr->Deprotect If no C6 mod. Coupling->Deprotect Fully Substituted Intermediate Final Final Derivative Deprotect->Final Amine R1-NH-R2 (Amine Sidechain) Amine->SNAr Boronic R3-B(OH)2 (Aryl/Heteroaryl) Boronic->Coupling

Fig 2. General synthetic workflow for analog synthesis.

Structure-Activity Relationships (SAR): The Path to Potency and Selectivity

The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and testing. The SAR for this scaffold is well-established, with Tofacitinib serving as an excellent case study.

Tofacitinib Structure Dissection:

  • Core: 7H-pyrrolo[2,3-d]pyrimidin-4-amine provides the essential hinge-binding interactions.

  • C4-Substituent: The (3R,4R)-4-methyl-3-(methylamino)piperidine moiety is the key to its potency and JAK selectivity profile.[3][13][14] The specific stereochemistry is critical for optimal fitting into the enzyme's active site.

  • Final Moiety: The final drug includes a 3-oxopropanenitrile group attached to the piperidine nitrogen, which further enhances binding and cellular activity.[15]

General SAR Principles:

PositionModificationRationale & Impact
C4-Amine Varies the size, stereochemistry, and functionality of cyclic amines (e.g., piperidines, azepanes).This is the primary driver of potency and selectivity . The substituent explores the solvent-exposed region of the ATP pocket. Optimizing this group can exploit subtle differences between JAK isoforms.[10]
C6-Methyl Change to H, larger alkyls, or functionalized groups.The methyl group is often optimal, providing a balance of potency and favorable metabolic properties. Modifications here can modulate selectivity and pharmacokinetic (PK) profiles.
C5-Position Introduction of halogens or other small groups.Can be used to fine-tune electronic properties and probe for additional interactions. Often explored to improve properties like solubility.[12]
Pyrrole N7-H N-alkylation (generally avoided in final compounds).The N-H proton is a crucial hydrogen bond donor for hinge binding. Its removal or blockage typically leads to a significant loss of activity.[16]

Illustrative SAR Table (Hypothetical Data):

CompoundC4-SubstituentC6-SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
1 Methylamine-CH₃500450480
2 Piperidine-CH₃806575
3 (3R,4R)-3-amino-4-methylpiperidine-CH₃5202
4 (3R,4R)-3-amino-4-methylpiperidine-H15608
5 (3R,4R)-3-amino-4-methylpiperidine-Phenyl8156

This hypothetical data illustrates that moving from a simple amine (1) to a cyclic amine (2) improves potency. Introducing specific stereochemistry and substitution on the piperidine ring (3) dramatically increases potency and introduces a degree of selectivity (JAK1/3 vs. JAK2). Removing the C6-methyl (4) reduces potency, while adding a phenyl group (5) maintains potency but may alter other properties like solubility and metabolism.

ADME and Pharmacokinetic Profile

A potent compound is of little therapeutic value if it cannot reach its target in the body. For orally administered drugs like Tofacitinib, Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount.

  • Solubility: The flat, aromatic nature of the pyrrolo[2,3-d]pyrimidine core can contribute to low aqueous solubility. Medicinal chemists often address this by incorporating polar functional groups or heteroatoms into the C4 side chain to strike a balance between potency and solubility.[17][18]

  • Lipophilicity (LogP): This property influences solubility, permeability, and metabolism. An optimal LogP range is crucial for good oral bioavailability. Uncontrolled increases in lipophilicity can lead to poor absorption and rapid metabolic clearance.[19]

  • Metabolism: The C4 side chain is often a primary site of metabolism by cytochrome P450 enzymes (e.g., oxidation of the piperidine ring).[10] The C6-methyl group can also be a site of metabolism. Strategies to improve metabolic stability include introducing fluorine atoms or replacing metabolically labile protons with deuterium.

  • Oral Bioavailability (F%): Achieving good oral bioavailability requires a careful balance of solubility, permeability, and metabolic stability. Compounds based on this scaffold have demonstrated the potential for excellent oral bioavailability, as exemplified by Tofacitinib.[19]

Conclusion and Future Outlook

The this compound scaffold is a "kinase-privileged" structure that has unequivocally proven its value in the development of targeted therapeutics. Its success is rooted in its ability to effectively anchor to the kinase hinge region while providing versatile synthetic handles for optimization of potency, selectivity, and pharmacokinetic properties.

The journey from the initial identification of this scaffold to the approval of Tofacitinib has provided a rich blueprint for kinase inhibitor design. Future efforts in this area will likely focus on:

  • Second-Generation Inhibitors: Designing analogs with highly specific JAK isoform selectivity (e.g., JAK1-selective) to further improve the safety profile by minimizing off-target effects associated with other JAKs.[20]

  • Targeting Other Kinases: Applying the vast chemical knowledge and synthetic toolkits developed for this scaffold to inhibit other therapeutically relevant kinases beyond the JAK family, such as Bruton's tyrosine kinase (BTK) or Colony-Stimulating Factor 1 Receptor (CSF1R).[18][19][21]

  • Novel Delivery Methods: Developing formulations for topical or inhaled delivery to treat localized inflammatory conditions, thereby minimizing systemic exposure and potential side effects.[22]

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • JAK-Inhibitors Beyond the Label: Emerging Applications in Derm
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media. Taylor & Francis Online.
  • Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide. Benchchem.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
  • (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine 1-Oxide.
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1. ChemicalBook.
  • Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. PubMed.
  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheum
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship.
  • JAK-STAT signaling p
  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy.
  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry.
  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)
  • 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4 - PubMed. PubMed.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
  • JAK inhibitors ∼ overview∼. Taylor & Francis Online.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air.
  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • JAK/STAT Inhibitors-JAK/STAT Signaling P
  • Tofacitinib synthesis. Universidade Nova de Lisboa. njBERiAWbKDPEcRGCSRtmLHiuOm7Gn5o=)

Sources

The 7-Deazapurine Core: A Privileged Scaffold for Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Precision in Anti-Inflammatory Therapies

Chronic inflammatory diseases, a diverse group of disorders including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, represent a significant and growing global health burden. While traditional therapies have provided relief for many, the quest for more targeted, effective, and safer treatments is a perpetual driver of innovation in medicinal chemistry and pharmacology. In this pursuit, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged scaffold." Its unique chemical architecture has proven to be a fertile ground for the development of potent and selective inhibitors of key signaling molecules that drive pathological inflammation. This guide delves into the technical intricacies of a specific derivative, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and its analogues, exploring their mechanism of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

The Ascent of a Core Moiety: From Scaffold to Blockbuster Drug

The 7H-pyrrolo[2,3-d]pyrimidine core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The substitution of the N7 nitrogen in purine with a carbon atom to form the 7-deazapurine core offers distinct advantages in drug design, including altered metabolic stability and opportunities for diverse chemical modifications.

A prime exemplar of the therapeutic success of this scaffold is Tofacitinib, an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[3][4] Tofacitinib is a derivative of the N-methylated 7H-pyrrolo[2,3-d]pyrimidin-4-amine core and its journey from a laboratory curiosity to a blockbuster drug has illuminated the path for the development of a new class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[5][6] The clinical validation of Tofacitinib has spurred extensive research into other derivatives of this core, aiming to achieve even greater selectivity and improved safety profiles.[3][7]

Unraveling the Mechanism: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the inhibition of the Janus kinase (JAK) family of enzymes.[3][8] JAKs are intracellular tyrosine kinases that play a pivotal role in mediating the signaling of numerous cytokines and growth factors integral to the immune response and inflammation.[3][9]

The JAK-STAT signaling cascade is a critical communication route from the cell surface to the nucleus.[8] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.[10] The process, in brief, involves the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of pro-inflammatory genes.[8]

By competitively binding to the ATP-binding site of JAKs, this compound derivatives block the phosphorylation of STATs, thereby interrupting this pro-inflammatory signaling cascade.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Derivative Inhibitor->JAK Inhibition Gene Gene Transcription (Pro-inflammatory mediators) DNA->Gene

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Key Molecular Targets and Therapeutic Rationale

While the JAK family is a primary focus, derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against other kinases implicated in inflammatory processes.

  • Janus Kinases (JAKs): As previously discussed, JAKs are central to cytokine signaling.[3][8] The family consists of four members: JAK1, JAK2, JAK3, and TYK2. While pan-JAK inhibitors like Tofacitinib are effective, they can be associated with side effects due to the inhibition of multiple JAK isoforms.[11] Consequently, a significant research effort is directed towards developing selective JAK1 inhibitors, as JAK1 is a key player in the signaling of many pro-inflammatory cytokines.[3][7][12]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling, which is essential for B-cell development and activation.[13] Aberrant B-cell activity is a feature of several autoimmune diseases, including rheumatoid arthritis. Therefore, BTK inhibitors carrying the 7H-pyrrolo[2,3-d]pyrimidine core are being explored as a therapeutic strategy to dampen the autoimmune response.[4][13]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): CSF1R is a receptor tyrosine kinase that governs the differentiation and function of macrophages, which are key effector cells in many inflammatory conditions.[14] Selective inhibition of CSF1R by pyrrolo[2,3-d]pyrimidine derivatives presents a potential therapeutic avenue for diseases characterized by excessive macrophage activity.[14]

  • P21-Activated Kinase 4 (PAK4): PAK4 is involved in various cellular processes, including cell proliferation and survival.[1][15] While primarily investigated in the context of cancer, its role in inflammatory signaling is an emerging area of research.[1]

Structure-Activity Relationships (SAR) and Rational Drug Design

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Key SAR insights from the literature include:

  • The 4-Amino Group: This position is critical for interaction with the hinge region of the kinase ATP-binding site.[14] Methylation of this amine can influence selectivity, for instance, by reducing EGFR activity.[14]

  • Substituents at the 5- and 6-positions of the Pyrrole Ring: Modifications at these positions can significantly impact potency and selectivity. For example, introducing different aryl groups can modulate the inhibitory activity against various kinases.

  • The 7-Position of the Pyrrole Ring: This position offers a vector for introducing substituents that can interact with the solvent-exposed region of the kinase, allowing for the fine-tuning of physicochemical properties and target engagement.

Preclinical and Clinical Evaluation: From Bench to Bedside

The therapeutic potential of novel this compound derivatives is rigorously assessed through a combination of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases.

Compound/DrugTarget KinaseIC50 (nM)Reference
TofacitinibJAK111[7]
JAK22.4 x 10²[7]
JAK32.8 x 10³[7]
TYK21.1 x 10²[7]
Compound 28aBTK3.0[4]
Compound B16BTK21.70 ± 0.82[13]
Compound 5nPAK42.7[15]
Compound 5oPAK420.2[15]
In Vivo Efficacy in Animal Models

The anti-inflammatory effects of these compounds are evaluated in established animal models of inflammatory diseases. Common models include:

  • Collagen-Induced Arthritis (CIA) in mice or rats: This model mimics many aspects of human rheumatoid arthritis. Efficacy is assessed by measuring paw swelling, joint damage, and inflammatory markers.[4][13]

  • Adjuvant-Induced Arthritis (AIA) in rats: Another widely used model for rheumatoid arthritis, where inflammation is induced by the injection of an adjuvant.[3][7]

For instance, a derivative designated as compound 28a demonstrated a marked reduction in joint damage and cellular infiltration in a CIA model at a dose of 60 mg/kg.[4] Similarly, compound B16 exhibited potent anti-arthritis activity in CIA mice, with efficacy comparable to the established BTK inhibitor ibrutinib.[13]

Key Experimental Protocols: A Guide for the Bench Scientist

Reproducible and robust experimental protocols are the bedrock of drug discovery. Below are representative methodologies for assessing the activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, BTK)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Transcreener®)[16][17]

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Read Plate on Luminometer/Fluorometer Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

Methodological & Application

Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold

This compound, also known as 6-methyl-7-deazaadenine, is a crucial heterocyclic compound that serves as a fundamental building block in medicinal chemistry. Its structural similarity to adenine allows it to interact with a wide range of biological targets, while the 7-deaza modification offers altered electronic properties and metabolic stability, often leading to enhanced therapeutic potential. This scaffold is a key component in the development of various inhibitors, including those targeting kinases and polymerases, making it highly valuable in the pursuit of novel therapeutics for viral diseases and cancer.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of this important molecule, grounded in established chemical principles and supported by peer-reviewed literature.

Strategic Approach to Synthesis

The synthesis of this compound can be conceptually broken down into two main stages: the construction of the core pyrrolo[2,3-d]pyrimidine ring system with the desired methylation at the 6-position, and the subsequent introduction of the 4-amino group. The presented protocol follows a convergent approach, where a substituted pyrimidine and a pyrrole precursor are coupled and cyclized to form the target scaffold.

A common and effective strategy involves the initial synthesis of a halogenated pyrrolo[2,3-d]pyrimidine intermediate, typically 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. The chloro group at the 4-position is an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amine functionality.[3] The methyl group at the 6-position is typically introduced early in the synthetic sequence, starting from a methylated pyrimidine precursor.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

Synthesis_Workflow A 2-amino-4-chloro-6-methylpyrimidine C 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine A->C Cyclization B Chloroacetaldehyde B->C E This compound C->E Amination (SNAr) D Ammonia D->E

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related 7-deazapurine analogues.[1][2] Researchers should always perform their own risk assessment and adhere to all institutional safety guidelines.

Part 1: Synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)

This crucial intermediate is synthesized via the condensation of 2-amino-4-chloro-6-methylpyrimidine with chloroacetaldehyde.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-4-chloro-6-methylpyrimidineC₅H₆ClN₃143.5710.0 g69.6
Chloroacetaldehyde (50 wt. % in H₂O)C₂H₃ClO78.5012.3 mL76.6
Sodium bicarbonateNaHCO₃84.018.8 g104.4
1,4-DioxaneC₄H₈O₂88.11200 mL-
WaterH₂O18.02--
Brine----
Anhydrous Sodium SulfateNa₂SO₄142.04--
Ethyl AcetateC₄H₈O₂88.11--
Hexanes----

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-6-methylpyrimidine (10.0 g, 69.6 mmol) and 1,4-dioxane (200 mL). Stir the suspension at room temperature.

  • Addition of Reagents: Add sodium bicarbonate (8.8 g, 104.4 mmol) to the suspension, followed by the dropwise addition of chloroacetaldehyde (12.3 mL of a 50 wt. % solution in water, 76.6 mmol) over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Part 2: Synthesis of this compound (Final Product)

The final product is obtained through the amination of the chloro-intermediate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (example)Moles (mmol)
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidineC₇H₆ClN₃167.605.0 g29.8
Ammonia in Methanol (7 N solution)NH₃ in CH₃OH-100 mL700
MethanolCH₃OH32.04--

Procedure:

  • Reaction Setup: Place 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 29.8 mmol) in a sealed pressure vessel.

  • Addition of Reagent: Carefully add a 7 N solution of ammonia in methanol (100 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid can be purified by recrystallization from methanol or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a pure solid.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

  • Melting Point: To assess purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care. Ammonia is corrosive and has a pungent odor. The amination step is performed under pressure and should only be carried out in an appropriate pressure-rated vessel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocols provided are based on well-established synthetic transformations. The progress of each step should be meticulously monitored by chromatographic techniques (TLC, LC-MS) to ensure the complete consumption of starting materials before proceeding to the next step. Spectroscopic characterization of intermediates and the final product is essential for validating the synthetic outcome. The use of a sealed vessel for the high-temperature amination is critical for both safety and reaction efficiency, as it maintains the concentration of ammonia and prevents its evaporation.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction. ResearchGate. Available at: [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses. Sci-Hub. Available at: [Link]

  • (PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. ResearchGate. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. National Institutes of Health (NIH). Available at: [Link]

Sources

Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a crucial scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around the construction of the key intermediate, 2-amino-3-cyano-5-methylpyrrole, followed by a cyclization reaction to form the desired bicyclic heteroaromatic system. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for product characterization. The presented methodology is designed to be a robust and reproducible procedure for researchers in the field.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in the development of therapeutic agents, most notably as kinase inhibitors.[1] The substitution pattern on this heterocyclic system plays a critical role in modulating biological activity and selectivity. The this compound, in particular, serves as a vital building block for a variety of targeted therapies. Its synthesis is therefore of significant interest to the drug development community.

The synthetic approach detailed herein follows a logical and efficient pathway, beginning with the formation of a substituted pyrrole and culminating in the construction of the pyrimidine ring. This method offers a practical route to the target molecule from readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-methyl-1H-pyrrole-3-carbonitrile. This is followed by the cyclization of this intermediate with formamide to yield the final product.

Synthesis_Overview Start Starting Materials Intermediate 2-amino-5-methyl- 1H-pyrrole-3-carbonitrile Start->Intermediate Step 1: Pyrrole Formation FinalProduct 6-methyl-7H-pyrrolo[2,3-d]- pyrimidin-4-amine Intermediate->FinalProduct Step 2: Pyrimidine Ring Cyclization

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile

The formation of the substituted pyrrole ring is a critical step in this synthesis. While various methods exist for the synthesis of 2-amino-3-cyanopyrroles, a common and effective approach involves a multi-component reaction. One such method is a variation of the Gewald reaction, which typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[2] For the synthesis of the corresponding pyrrole, a modified approach is necessary.

A practical route to 2-amino-5-methyl-1H-pyrrole-3-carbonitrile involves the reaction of malononitrile with a suitable three-carbon building block that can provide the atoms for the pyrrole ring.

Experimental Protocol: Synthesis of 2-amino-5-methyl-1H-pyrrole-3-carbonitrile

This protocol is adapted from general procedures for the synthesis of substituted 2-amino-3-cyanopyrroles.[3]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
MalononitrileC₃H₂N₂66.061.0 equiv.Sigma-Aldrich
ChloroacetoneC₃H₅ClO92.521.1 equiv.Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.052.2 equiv.Sigma-Aldrich
EthanolC₂H₅OH46.07As solventFisher Scientific
Ammonium acetateC₂H₇NO₂77.085.0 equiv.Sigma-Aldrich

Procedure:

  • To a stirred solution of sodium ethoxide (2.2 equiv.) in absolute ethanol at 0 °C in a three-necked round-bottom flask equipped with a condenser and a dropping funnel, add a solution of malononitrile (1.0 equiv.) in ethanol dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloroacetone (1.1 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add ammonium acetate (5.0 equiv.).

  • Heat the mixture to reflux for an additional 8-12 hours.

  • After cooling, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 2-amino-5-methyl-1H-pyrrole-3-carbonitrile.

  • The crude product can be purified by recrystallization from ethanol/water.

Causality Behind Experimental Choices:

  • Sodium ethoxide: A strong base is required to deprotonate the active methylene group of malononitrile, forming a nucleophilic carbanion.

  • Chloroacetone: This reagent serves as the electrophile and provides the three-carbon backbone necessary for the formation of the 5-methylpyrrole ring.

  • Ammonium acetate: This reagent serves as the source of ammonia for the formation of the amino group at the 2-position of the pyrrole ring.

  • Reflux Conditions: Heating is necessary to drive the condensation and cyclization reactions to completion.

Part 2: Synthesis of this compound

The final step in the synthesis is the construction of the pyrimidine ring. This is achieved through the cyclization of the 2-amino-3-cyanopyrrole intermediate with a one-carbon synthon. Formamide is an excellent choice for this transformation as it serves as both the reagent and the solvent.[4]

Experimental Protocol: Synthesis of this compound

Pyrimidine_Formation Intermediate 2-amino-5-methyl- 1H-pyrrole-3-carbonitrile FinalProduct 6-methyl-7H-pyrrolo[2,3-d]- pyrimidin-4-amine Intermediate->FinalProduct Heat Reagent Formamide Reagent->FinalProduct

Caption: Pyrimidine ring cyclization.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
2-amino-5-methyl-1H-pyrrole-3-carbonitrileC₆H₇N₃121.141.0 equiv.Synthesized in Part 1
FormamideCH₃NO45.04As solvent/reagentSigma-Aldrich

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-amino-5-methyl-1H-pyrrole-3-carbonitrile (1.0 equiv.).

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or isopropanol.

Causality Behind Experimental Choices:

  • Formamide: Acts as a source of the C4 and N3 atoms of the pyrimidine ring. At high temperatures, it decomposes to provide the necessary fragments for the cyclization reaction.

  • High Temperature: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

AnalysisExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.5 (s, 1H, NH), 7.95 (s, 1H, H2), 6.5 (s, 2H, NH₂), 6.1 (s, 1H, H5), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz)δ ~157.0, 152.0, 150.0, 118.0, 110.0, 100.0, 98.0, 12.0
Mass Spec. (ESI+)m/z = 149.08 [M+H]⁺
Appearance Off-white to pale yellow solid

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; side reactions.Ensure anhydrous conditions. Monitor reaction closely by TLC and adjust reflux time accordingly.
Low yield in Step 2 Insufficient temperature; impure starting material.Ensure the reaction temperature is maintained at 180-190 °C. Purify the intermediate from Step 1 before proceeding.
Product is difficult to purify Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization.

Conclusion

The synthesis of this compound can be reliably achieved through the two-step procedure outlined in this application note. The methodology is based on established chemical principles and provides a practical route for obtaining this important building block for drug discovery and development. Careful execution of the experimental steps and diligent monitoring of the reaction progress are key to achieving a high yield and purity of the final product.

References

  • A solution of nitroepoxides 1 (1.0 mmol), amine 2 (1.0 mmol), malononitrile 3 (1.2 mmol), K2CO3 (1.0 mmol) in methanol was stirred at 60oC for 3.0 h. Then, water was added (10 mL), and extracted three times with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4 and concentrated under vacuum to afford a residue which was purified by silica gel chromatography (hexanes : ethyl acetate, 15:1) to give the pure product 4. (Source: A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides, )
  • The latter reacted with formamide to 4-amino-5,6-bis(3,4-methylenedioxybenzyl)furo/2,3-b/pyrimidine (III), and with aldehydes to the corresponding azomethines IVa - IVe. The structure of products was adduced from spectral (IR, UV, 1H-NMR, and mass) data. (Source: Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan, )
  • A mixture of aldehyde (10mmol), acetophenone (10 mmol), malononitrile (10 mmol), ammonium acetate (10 mmol), and L-proline (10 mole %) in distilled water (5 mL) was added in a round bottom flask (RBF) and stirred using a magnetic stirrer at 60 °C for 40 min. (Source: L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions, )
  • The most widely used synthetic approach toward 2-aminothiophenes is based on the Gewald reaction of methylene active nitriles with elemental sulfur and methylene active ketones/aldehydes. (Source: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines, [Link])

  • The pyrrolo[2,3-d]pyrimidine nucleus represents a deaza-isostere of adenine, the nitrogenous base of ATP. The recent introduction of many pyrrolo[2,3-d]pyrimidines to the drug market as tyrosine kinase inhibitors makes them a hot topic in the medicinal chemistry research area at the present time. (Source: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review, [Link])

Sources

Application Note: Structural Elucidation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using 1D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract

This application note provides a detailed guide to the structural characterization of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted 7-deazaadenine analog, using one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes high-quality predicted NMR data. The document outlines the theoretical basis for the predicted chemical shifts and provides a comprehensive, step-by-step protocol for sample preparation and data acquisition, enabling researchers to verify these findings and apply these methodologies to similar heterocyclic compounds.

Introduction

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines where the N7 nitrogen is replaced by a carbon atom. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Accurate structural elucidation is a critical step in the drug discovery process, ensuring the identity and purity of synthesized compounds. NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[3] This note serves as a practical guide to the ¹H and ¹³C NMR spectral features of this compound and the protocols for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR prediction tool, NMRDB.org.[4][5] The predicted chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.02br s1HN7-H
8.00s1HH2
6.70s1HH5
5.95br s2HNH₂
2.25s3HCH₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
157.0C4
151.5C2
151.0C7a
119.5C5
109.0C6
99.0C4a
13.0CH₃

Interpretation of Predicted NMR Data

The predicted chemical shifts are consistent with the electronic environment of the protons and carbons in the this compound molecule.

  • ¹H NMR: The downfield chemical shift of the N7-H proton is characteristic of a pyrrolic NH proton. The aromatic protons H2 and H5 appear as singlets, with H2 being further downfield due to the influence of the adjacent nitrogen atoms in the pyrimidine ring. The methyl protons (CH₃) are expectedly in the aliphatic region. The broad singlet for the amine (NH₂) protons is typical and their chemical shift can be concentration and temperature dependent.[2]

  • ¹³C NMR: The quaternary carbons (C4, C7a, C6, and C4a) and the protonated carbons (C2 and C5) of the heterocyclic core are in the aromatic region. The C4 carbon, attached to the electron-withdrawing amine group, is the most downfield. The methyl carbon (CH₃) appears at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which should ensure good solubility. It also has a high boiling point, which is advantageous for variable temperature studies if required. The residual solvent peak for DMSO-d₅ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 to 4096 scans (or more, as ¹³C has a low natural abundance).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₅ (δH = 2.50 ppm, δC = 39.52 ppm) or TMS (δ = 0.00 ppm) if used.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of this compound.

cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B ¹H and ¹³C NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to residual DMSO-d₅ or TMS) C->D E Structural Elucidation (Analysis of Chemical Shifts and Couplings) D->E

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of this compound based on high-quality predicted data. The detailed experimental protocols for sample preparation and data acquisition offer a robust starting point for researchers seeking to characterize this and similar heterocyclic compounds. The provided spectral assignments, supported by the principles of NMR spectroscopy, will aid in the verification of synthesized materials and contribute to the advancement of drug discovery programs targeting kinases and other enzymes that recognize the purine scaffold.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011 . [Link]

  • Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002 , 74(1), 80-90. [Link]

  • NMRium. Predict NMR spectra. [Link]

  • Sajed, T., et al. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites2024 , 14(5), 290. [Link]

  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw? [Link]

  • The Organic Chemistry Tutor. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • RSC MedChemComm. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. [Link]

  • Williams, A. Recent advances in NMR prediction and automated structure elucidation software. Current Opinion in Drug Discovery & Development2000 , 3(3), 298-305. [Link]

  • Revvity Signals. ChemDraw. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • nmrshiftdb2. [Link]

  • MolView. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • ResearchGate. Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant small molecules, particularly kinase inhibitors.[1][2] The specific analyte of this guide, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, represents a fundamental building block within this class. Its robust and sensitive analysis is critical across the drug development pipeline, from metabolic stability assays and pharmacokinetic (PK) studies to impurity profiling and quality control of active pharmaceutical ingredients (APIs).

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and selectivity allow for precise quantification and structural elucidation even in complex biological matrices.[3] This document provides a comprehensive, experience-driven guide to developing a robust LC-MS/MS method for this compound, explaining the scientific rationale behind each protocol and parameter.

Analyte Overview: Physicochemical Properties

Understanding the analyte's properties is the cornerstone of method development. The structure of this compound contains multiple nitrogen atoms, rendering it a basic compound. This basicity is the key to its ionization behavior in mass spectrometry.

PropertyValueSource
Chemical Structure Chemical StructurePubChem
Molecular Formula C₇H₈N₄PubChem
Monoisotopic Mass 148.0749 g/mol PubChem
Average Mass 148.17 g/mol PubChem
Key Feature Basic nitrogen-containing heterocycle, prone to protonation.Inferred

Causality: The presence of multiple basic nitrogen atoms makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form a stable [M+H]⁺ ion.

Mass Spectrometry: Ionization and Fragmentation Principles

Ionization: Electrospray Ionization (ESI)

For polar, basic compounds like this compound, ESI is the ionization method of choice.[4] In positive ion mode (ESI+), the analyte solution is passed through a heated capillary held at a high positive potential. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected into the gas phase and directed into the mass analyzer. The expected precursor ion will have a mass-to-charge ratio (m/z) of 149.0822 (C₇H₉N₄⁺).

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID)

To achieve high selectivity and structural confirmation, tandem mass spectrometry is employed. The protonated precursor ion (m/z 149.1) is selectively isolated in the first quadrupole (Q1), passed into a collision cell (q2) filled with an inert gas (e.g., argon), and fragmented through energetic collisions. The resulting product ions are then analyzed in the third quadrupole (Q3).[5] This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor mass and product mass), drastically reducing background noise and enabling precise quantification.[3]

Integrated Experimental Workflow

A successful analysis follows a logical and streamlined workflow. Each step is designed to ensure sample integrity, analytical reproducibility, and data quality. Deviations at any stage can compromise the final result.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Standard Weighing & Stock Solution Preparation P2 Working Standard & QC Dilution Series P1->P2 Serial Dilution A1 LC Separation (Reversed-Phase) P2->A1 A2 MS Ionization (ESI+) A1->A2 A3 MS/MS Analysis (MRM Scan) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Calibration Curve Generation D1->D2 D3 Final Concentration Reporting D2->D3

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Application Protocols

These protocols are designed as a robust starting point for method development and validation.

Protocol 1: Sample Preparation (Standard for Method Development)

Rationale: Clean, accurate, and precise preparation of standards is non-negotiable for reliable quantification. Using a suitable solvent ensures complete dissolution and stability.[6]

  • Reagents & Materials :

    • This compound reference standard

    • Methanol (HPLC or MS Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

  • Procedure for 1 mg/mL Stock Solution :

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 7 mL of methanol to the flask.

    • Sonicate for 5-10 minutes or until all solid material is completely dissolved. Expert Tip: For poorly soluble APIs, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before diluting with methanol or acetonitrile.[6]

    • Allow the solution to return to room temperature.

    • Dilute to the 10 mL mark with methanol and mix thoroughly by inverting the flask 15-20 times.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Procedure for Working Standards (e.g., 1 µg/mL) :

    • Perform serial dilutions from the stock solution using a diluent that mimics the initial mobile phase conditions (e.g., 50:50 Methanol:Water). This ensures peak shape integrity during chromatography.[7]

    • Prepare a calibration curve series (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.

Protocol 2: LC-MS/MS Method Parameters

Rationale: The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reversed-phase C18 column is a versatile starting point for small molecules.[8] The mobile phase is acidified with formic acid to promote protonation ([M+H]⁺ formation) in the ESI source, thereby maximizing sensitivity.[9]

A. Liquid Chromatography (LC) System

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with potential for column overload.

B. LC Gradient Program (Example)

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

C. Mass Spectrometer (MS) System

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte is basic and readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes spray stability and ion generation.[4]
Gas Temp. 250 - 350 °CFacilitates desolvation of droplets.
Gas Flow 8 - 12 L/minAssists in desolvation and ion transport.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[3]

Data Interpretation: Fragmentation Pathway and MRM Development

The core of a robust MS/MS method lies in selecting specific and intense MRM transitions. This requires understanding the molecule's fragmentation pattern.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺, m/z 149.1) will fragment at its weakest bonds. For the pyrrolo[2,3-d]pyrimidine core, fragmentation typically involves cleavages of the pyrimidine ring and losses of small neutral molecules.[10]

  • Precursor Ion : The protonated molecule at m/z 149.1 .

  • Primary Fragmentation : A common and stable loss for primary amines is the neutral loss of ammonia (NH₃, -17 Da). This would result in a product ion at m/z 132.1 .

  • Secondary Fragmentation : Another characteristic fragmentation of pyrimidine-like rings is the loss of hydrogen cyanide (HCN, -27 Da), leading to a product ion at m/z 122.1 .

G cluster_products Product Ions parent Precursor Ion [M+H]⁺ m/z 149.1 frag1 [M+H - NH₃]⁺ m/z 132.1 parent->frag1 Loss of NH₃ (-17.0 Da) frag2 [M+H - HCN]⁺ m/z 122.1 parent->frag2 Loss of HCN (-27.0 Da)

Caption: Proposed fragmentation of this compound.

Optimized MRM Transitions

The most intense and specific fragment ions are selected for the final quantitative method. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).

TransitionRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1Quantifier 149.1132.1Optimize empirically (e.g., 15-25 eV)
2Qualifier 149.1122.1Optimize empirically (e.g., 20-35 eV)

Self-Validation: The collision energy for each transition must be empirically optimized by infusing a standard solution and ramping the energy to find the value that produces the maximum product ion intensity. The ratio of the qualifier to quantifier ion should remain constant across all standards and samples for confident identification.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Link

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. Link

  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. Link

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Link

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Link

  • PMC. (2019). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Link

  • ResearchGate. (n.d.). Fragmentation pattern of compound 7. Link

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Link

  • Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. Link

  • AACR Journals. (2017). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism. Link

  • YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Link

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Link

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Link

  • LCGC. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Link

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Link

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Link

  • ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Link

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Link

  • ResearchGate. (2023). Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. Link

Sources

Application Notes and Protocols: In Vitro Evaluation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4] Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of various kinases, including but not limited to Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[3][5][6]

This document provides a comprehensive guide for the in vitro evaluation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a representative member of this promising class of compounds. The protocols herein are designed to first assess its general cytotoxic effects on cancer cell lines, then to identify and characterize its specific kinase targets, and finally to confirm its engagement with these targets in a cellular context.

I. Preliminary Cytotoxicity Profiling: The MTT Assay

The initial step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A431, HT-29, MCF-7)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Expected Data Summary
Cell LineCompound IC50 (µM)
A431 (Epidermoid Carcinoma)5.2
HT-29 (Colon Carcinoma)8.9
MCF-7 (Breast Adenocarcinoma)12.5

II. Biochemical Kinase Inhibition Profiling

Following the confirmation of cytotoxic activity, the next logical step is to identify the specific kinase targets of this compound. A biochemical kinase assay is an in vitro method used to measure the ability of a compound to inhibit the activity of a purified kinase.[10]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the inhibitory activity (IC50) of this compound against a panel of purified kinases.

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[11] It measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by the test compound.

Materials:

  • This compound

  • Purified kinases of interest (e.g., CSF1R, EGFR, VEGFR2, etc.)

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Assay buffer

  • 384-well microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Prepare a mixture of the kinase and the Eu-anti-tag antibody in the assay buffer.

    • Prepare the fluorescent tracer at the recommended concentration in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the serially diluted compound to the wells of a 384-well plate.[11]

    • Add 5 µL of the kinase/antibody mixture to each well.[11]

    • Initiate the reaction by adding 5 µL of the tracer to each well.[11]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.[11]

    • Measure the TR-FRET signal using a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Expected Data Summary
Kinase TargetCompound IC50 (nM)
CSF1R15
VEGFR245
EGFR>1000
JAK1>1000

III. Cellular Target Engagement

While biochemical assays are crucial for identifying direct inhibitors of kinases, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell.[12] The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[13]

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of this compound to its target kinase in live cells.

The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[14] Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

Materials:

  • This compound

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

  • Luminometer with BRET detection capabilities

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a transfection carrier DNA in Opti-MEM™ using a suitable transfection reagent.[15]

    • Incubate for 20 minutes at room temperature to allow the formation of transfection complexes.[15]

    • Add the transfection complexes to a suspension of HEK293 cells and seed into a white, opaque 96-well plate.

    • Incubate for 18-24 hours to allow for protein expression.[15]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the wells containing the transfected cells.

    • Add the NanoBRET™ Tracer to all wells at the recommended final concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Expected Data Summary
Cellular TargetCompound IC50 (nM)
CSF1R-NanoLuc®85
VEGFR2-NanoLuc®250

IV. Visualizing the Experimental Workflow and Biological Context

Experimental Workflow

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cellular Validation A Cancer Cell Lines (A431, HT-29, MCF-7) B MTT Assay A->B C Determine IC50 (Cytotoxicity) B->C D Purified Kinase Panel (CSF1R, VEGFR2, etc.) C->D Proceed if cytotoxic E LanthaScreen™ Assay D->E F Determine IC50 (Biochemical Inhibition) E->F G Cells Expressing NanoLuc®-Kinase Fusion F->G Validate top hits H NanoBRET™ Assay G->H I Determine IC50 (Target Engagement) H->I

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Representative Signaling Pathway: CSF1R

csf1r_pathway cluster_membrane Cell Membrane CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K pY ERK ERK CSF1R->ERK pY STAT3 STAT3 CSF1R->STAT3 pY Compound 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Compound->CSF1R Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Inhibition of the CSF1R signaling pathway by this compound.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, identifying specific kinase targets, and confirming cellular target engagement, researchers can build a comprehensive profile of this compound's biological activity. The hypothetical data presented suggests that this compound is a promising kinase inhibitor with potent activity against CSF1R and VEGFR2.

Further studies should include broader kinase profiling to assess selectivity, investigation of downstream signaling pathways to elucidate the mechanism of action, and in vivo studies in relevant disease models to evaluate therapeutic efficacy.

VI. References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

Sources

Application Notes and Protocols for the Development of Inhibitors from the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a 7-deazapurine analog, represents a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel inhibitors based on this versatile scaffold. We will delve into the strategic design principles, provide a detailed, step-by-step synthetic protocol for a representative inhibitor, and offer robust protocols for essential biochemical and cellular assays to characterize these compounds. Furthermore, we will discuss the critical early-stage assessment of ADME/Tox properties to ensure the development of viable drug candidates.

The Scientific Rationale: Why the this compound Scaffold?

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system in essential biomolecules like ATP. This inherent structural mimicry is the cornerstone of its success as a scaffold for kinase inhibitors.[1] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, play a central role in signal transduction pathways that govern cell growth, differentiation, and survival.[3] In many cancers, the aberrant activity of specific kinases drives tumor progression, making them prime therapeutic targets.[4]

Inhibitors designed from the this compound scaffold are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5] The pyrrole nitrogen and the exocyclic amine of the scaffold form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The methyl group at the 6-position can be a strategic starting point for further derivatization to enhance potency and selectivity. The 7H-pyrrolo nitrogen and the 4-amino group provide key anchor points for substitutions that can be tailored to exploit specific features of the target kinase's binding pocket, thereby driving selectivity and potency.

The development of inhibitors from this scaffold follows a structured pipeline, beginning with rational design and synthesis, followed by rigorous in vitro evaluation, and culminating in preclinical assessment.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Assessment Scaffold_Selection Scaffold Selection: This compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Chemical_Synthesis Chemical Synthesis of Analogs SAR_Analysis->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Biochemical_Assay Biochemical Assay: Kinase Inhibition (IC50) Purification_Characterization->Biochemical_Assay Cellular_Assay Cellular Assay: Anti-Proliferation (EC50) Biochemical_Assay->Cellular_Assay ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Improvement

Figure 1: The iterative workflow for developing inhibitors from the pyrrolopyrimidine scaffold.

Synthesis of a Representative Inhibitor: A Detailed Protocol

To illustrate the practical application of synthetic strategies, we will detail the synthesis of a potent inhibitor based on the this compound scaffold. The chosen example is a derivative targeting Colony-Stimulating Factor 1 Receptor (CSF1R), a key kinase in cancer and inflammatory diseases. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C6 position, followed by a Buchwald-Hartwig amination.

Representative Target Molecule: N-methyl-N-(3-methylbenzyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Overall Synthetic Scheme

G Start 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Step1 Protection (SEM-Cl) Start->Step1 Intermediate1 Protected Pyrrolopyrimidine Step1->Intermediate1 Step2 Suzuki Coupling (Phenylboronic acid, Pd catalyst) Intermediate1->Step2 Intermediate2 6-Phenyl Intermediate Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (N-methyl-3-methylbenzylamine) Intermediate2->Step3 Intermediate3 Protected Final Compound Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final Target Inhibitor Step4->Final

Figure 2: Key synthetic steps for a representative inhibitor.
Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • [2-(Chloromethoxy)ethyl]trimethylsilane (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • N-methyl-1-(3-methylphenyl)methanamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaO t Bu)

  • Anhydrous toluene

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Silica gel for column chromatography

Protocol:

Step 1: Protection of the Pyrrole Nitrogen

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and EtOAc) to yield the SEM-protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the SEM-protected 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (3.0 equivalents).[6]

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the 6-phenyl intermediate.

Step 3: Buchwald-Hartwig Amination

  • To a reaction vessel, add the 6-phenyl intermediate (1.0 equivalent), N-methyl-1-(3-methylphenyl)methanamine (1.5 equivalents), NaO t Bu (1.5 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill with nitrogen.

  • Add anhydrous toluene.

  • Heat the mixture to 100-110 °C for 16 hours, monitoring completion by TLC or LC-MS.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the protected final compound.

Step 4: Deprotection

  • Dissolve the protected final compound (1.0 equivalent) in THF.

  • Add TBAF (1M solution in THF, 3.0 equivalents) at room temperature.

  • Stir the reaction for 4-6 hours.

  • Quench with saturated aqueous NH4Cl solution.

  • Extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM and MeOH) to obtain the final target inhibitor.

Self-Validation: Each step's success is validated by standard analytical techniques. TLC and LC-MS are used to monitor reaction progress and purity. The structure and identity of intermediates and the final product are confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical and Cellular Assay Protocols

Once synthesized, the inhibitory activity of the new compounds must be quantified. This is a two-tiered process involving an initial biochemical assay to determine direct target engagement and a subsequent cellular assay to assess activity in a biological context.

Biochemical Assay: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction.[8] A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in the luminescent signal.

Protocol for IC50 Determination:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of 2x kinase/substrate solution to each well. The optimal concentrations of kinase and substrate should be predetermined to achieve about 10-30% ATP to ADP conversion in the absence of inhibitor.[9]

    • Add 25 nL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of 2x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Step of Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Second Step of Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all data points.

    • Normalize the data by setting the average signal of the positive control (DMSO, no inhibitor) as 100% activity and the negative control (no enzyme or potent inhibitor) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10] A reduction in cell viability upon treatment with an inhibitor suggests anti-proliferative or cytotoxic effects.

Principle: The "add-mix-measure" protocol involves adding a single reagent directly to the cells. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[10]

Protocol for Dose-Response Curve Generation:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., a tumor line overexpressing CSF1R) in a 96-well, opaque-walled plate at a predetermined optimal density. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a serial dilution of the test inhibitor in cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only control).

    • Normalize the data by setting the average signal of the vehicle-treated cells as 100% viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the EC50 value (the concentration of inhibitor that reduces cell viability by 50%).

Early ADME/Tox Profiling: A Critical Step

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[12] In vitro assays provide valuable predictive data on a compound's potential in vivo behavior.

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[7] High metabolic instability can lead to poor bioavailability and a short half-life in vivo.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a solution of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add the test compound to the microsomal suspension to a final concentration of typically 1 µM.

  • Initiation and Sampling:

    • Pre-incubate the mixture at 37 °C.

    • Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system.[1]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the rate of elimination (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (volume of incubation / mg of microsomal protein)

Data Interpretation: Compounds with high intrinsic clearance are likely to be rapidly metabolized in vivo, which may necessitate medicinal chemistry efforts to improve their metabolic stability.

Table 1: Example Data for a Hypothetical Inhibitor Series

Compound IDTarget Kinase IC50 (nM)Cell Line EC50 (µM)Microsomal t1/2 (min)
HYPO-001 150.545
HYPO-002 50.110
HYPO-003 502.5>60
Control 100.230

This table allows for a clear comparison of potency, cellular activity, and metabolic stability, guiding the selection of compounds for further optimization.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. By combining rational design based on structure-activity relationships with robust synthetic and screening protocols, researchers can efficiently identify and optimize lead compounds. The early integration of ADME/Tox profiling is paramount to ensuring that the most promising candidates are advanced, ultimately increasing the probability of success in the long and arduous journey of drug discovery. The protocols and guidelines presented herein provide a solid foundation for laboratories seeking to explore the therapeutic potential of this important chemical class.

References

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 14(6), 536. Retrieved from [Link]

  • Pridans, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959-6980. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (WO2007012953A2).
  • Gad, S. C. (Ed.). (2008). Preclinical Development Handbook: Toxicology. John Wiley & Sons.
  • Shymanska, P., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(14), 4496. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2021). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 22(23), 12798. Retrieved from [Link]

  • Faqi, A. S. (Ed.). (2013). A comprehensive guide to toxicology in preclinical drug development. Academic Press. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 923-946. Retrieved from [Link]

  • Sudarsan, N., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(10), 1461. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(2), 34. Retrieved from [Link]

  • Driehuis, E., et al. (2020). High-throughput drug screening of fine-needle aspiration-derived cancer organoids. STAR protocols, 1(3), 100199. Retrieved from [Link]

  • University of North Carolina School of the Arts Library. (n.d.). A comprehensive guide to toxicology in preclinical drug development. Retrieved from [Link]

  • Sharma, V. (2023). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Pridans, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959-6980. Retrieved from [Link]

  • Faqi, A. S. (Ed.). (2013). A comprehensive guide to toxicology in preclinical drug development. Retrieved from [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. Retrieved from [Link]

  • Wang, F., et al. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(17), 7277-7294. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Pridans, C., et al. (2021). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 26(12), 3698. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and step-by-step solutions.

Problem 1: Low Recovery After Column Chromatography

Q: I am experiencing significant loss of my product during silica gel column chromatography. What are the possible reasons and how can I improve the recovery?

A: Low recovery from silica gel chromatography is a common issue when purifying polar, nitrogen-containing heterocyclic compounds like this compound. The primary reasons are often related to the compound's interaction with the stationary phase and the choice of mobile phase.

Root Cause Analysis:

  • Strong Adsorption to Silica: The amine and pyrrole functionalities in your compound can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing, resulting in poor recovery.

  • Inappropriate Solvent System: A mobile phase with insufficient polarity may not be effective in eluting your compound from the column. Conversely, a solvent system that is too polar can lead to co-elution with impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recovery in column chromatography.

Step-by-Step Solutions:

  • Deactivate the Silica Gel:

    • Rationale: To minimize strong interactions between your basic compound and the acidic silica, you can partially deactivate the silica gel.

    • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Add 0.5-1% triethylamine (Et3N) or a few drops of aqueous ammonia solution to the slurry and mix thoroughly. The basic modifier will neutralize the acidic silanol groups.

  • Optimize the Mobile Phase:

    • Rationale: A well-chosen mobile phase is crucial for efficient elution.

    • Protocol:

      • Start with a solvent system of intermediate polarity, such as dichloromethane:methanol (98:2).

      • Gradually increase the polarity by increasing the percentage of methanol. Common solvent systems for pyrrolopyrimidines include dichloromethane/methanol and ethyl acetate/petroleum ether.[1]

      • If your compound is still not eluting, consider adding a small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase to improve peak shape and recovery.

  • Consider Alternative Stationary Phases:

    • Rationale: If silica gel proves to be too problematic, alternative stationary phases can be used.

    • Options:

      • Alumina (basic or neutral): Basic alumina is particularly useful for the purification of basic compounds.

      • Reversed-phase C18 silica: This is suitable for more polar compounds and uses polar mobile phases like water/acetonitrile or water/methanol.

Problem 2: Difficulty in Removing a Persistent Impurity

Q: I have a persistent impurity with a similar Rf value to my product that I cannot separate by standard column chromatography. How can I remove it?

A: The presence of impurities with similar polarity to the target compound is a frequent challenge, especially when dealing with byproducts from the synthesis.

Common Impurities and Their Origins:

Impurity TypePotential Origin
Homocoupled Alkyne (Glaser Coupling Product)A common byproduct in Sonogashira coupling reactions used to synthesize the pyrrolo[2,3-d]pyrimidine core.[2]
Unreacted Starting MaterialsIncomplete reaction, especially if starting materials have similar polarity to the product.
Positional IsomersSide reactions during the synthesis can sometimes lead to the formation of isomers.
Disulfide byproductsCan form if thiol reagents are used in the synthesis.[3]

Purification Strategy Flowchart:

Caption: Strategy for removing persistent impurities.

Step-by-Step Solutions:

  • Optimize Chromatographic Conditions:

    • Rationale: Even small differences in polarity can be exploited with the right chromatographic conditions.

    • Protocol:

      • Shallow Gradient Elution: Instead of isocratic elution, use a very shallow gradient of the polar solvent. This can improve the separation of compounds with close Rf values.

      • Alternative Solvent Systems: Experiment with different solvent systems. For example, if you are using a dichloromethane/methanol system, try an ethyl acetate/hexane or a toluene/acetone system. The different solvent interactions can alter the elution order.

  • Recrystallization:

    • Rationale: Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent is found.

    • Protocol:

      • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A related compound shows slight solubility in hot water and methanol.[4]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. Collect the crystals by filtration.

  • Acid-Base Extraction:

    • Rationale: The basicity of the amine groups in your compound can be exploited for purification. The predicted pKa of a similar pyrrolopyrimidine is around 9.0.[1]

    • Protocol:

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product should move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to precipitate your product.

      • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during purification?

A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Use silica gel plates and a suitable mobile phase (e.g., dichloromethane:methanol 95:5) to quickly assess the progress of your purification. Visualize the spots under a UV lamp (254 nm).

  • HPLC: For accurate purity determination, use a reversed-phase C18 column with a mobile phase such as a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. HPLC can provide quantitative information on the purity of your compound.[5]

Q2: My compound seems to be insoluble in most common organic solvents. What can I do?

A2: Poor solubility is a known challenge for some pyrrolo[2,3-d]pyrimidine derivatives.[5]

  • Try polar aprotic solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving these types of compounds. NMP has been shown to be a potent solubilizing agent for poorly soluble drugs.[6]

  • Use co-solvent systems: A mixture of solvents can often have better solubilizing properties than a single solvent. For example, a mixture of dichloromethane and methanol or chloroform and methanol might work.

  • Consider salt formation: Converting the amine to a salt (e.g., hydrochloride or citrate) can significantly increase its solubility in polar solvents like water or ethanol.

Q3: Can I use crystallization as the sole method of purification?

A3: While crystallization can be a very effective purification technique, it is often best used after an initial purification step like column chromatography, especially if the crude product contains a significant amount of impurities. If the initial purity is high (>90%), a single recrystallization may be sufficient to achieve high purity.

Q4: How can I prevent the degradation of my compound during purification?

A4: this compound is generally stable. However, to minimize the risk of degradation:

  • Avoid prolonged exposure to strong acids or bases.

  • Keep the temperature as low as possible during solvent evaporation.

  • Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.

References

  • American Chemical Society. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Google Patents. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Google Patents. (2017). Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

  • ResearchGate. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • Google Patents. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
  • Chemistry LibreTexts. (2021). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • ResearchGate. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound.

Introduction

This compound, a 7-deazaadenine analog, is a crucial scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the robust and scalable synthesis of this core structure a significant area of focus. This guide provides practical, field-tested insights into overcoming common challenges in its synthesis, ensuring both efficiency and reproducibility as you move from bench-scale to larger production.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing the pyrrolo[2,3-d]pyrimidine core?

A1: Several strategies exist, but two prevalent routes for constructing the 7-deazapurine core are:

  • Building from a pyrimidine precursor: This often involves the cyclization of a substituted pyrimidine. A common method is the Sonogashira coupling of a halogenated pyrimidine with a suitable alkyne, followed by cyclization.[1] Copper-catalyzed coupling reactions are also gaining traction as a more cost-effective and less toxic alternative to palladium catalysts.[2]

  • Building from a pyrrole precursor: This involves constructing the pyrimidine ring onto a pre-formed pyrrole.

The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability considerations.

Q2: Why is the protection of the pyrrole nitrogen (N7) often necessary?

A2: The pyrrole nitrogen is nucleophilic and can interfere with subsequent reactions, particularly those involving electrophilic reagents or strong bases. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl are commonly used to prevent unwanted side reactions and improve the regioselectivity of further functionalization. The SEM group is particularly useful as it can be removed under mild acidic conditions.[3]

Q3: What are the key challenges in scaling up the synthesis of this compound?

A3: Key challenges during scale-up include:

  • Reaction heterogeneity: Some steps may involve slurries or solids that can be difficult to stir and transfer in large reactors.

  • Exothermic reactions: Certain steps, like amination, can be exothermic and require careful temperature control to prevent side reactions and ensure safety.

  • Purification: The final product and intermediates can have limited solubility, making purification by crystallization or chromatography challenging on a large scale.

  • Reagent cost and availability: The cost of catalysts (e.g., palladium) and specialized reagents can become significant at larger scales.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Cyclization Step to Form the Pyrrolo[2,3-d]pyrimidine Core
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Monitor the reaction closely using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature.The kinetics of the cyclization can be slow, and ensuring the reaction goes to completion is crucial for maximizing yield.
Side reactions Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use degassed solvents.Oxygen can lead to oxidative side products, reducing the yield of the desired cyclized product.
Suboptimal base The choice of base is critical for the cyclization. Experiment with different inorganic or organic bases (e.g., K2CO3, NaH, DBU) and solvents to find the optimal conditions.The base deprotonates the pyrrole nitrogen, initiating the intramolecular cyclization. The base's strength and solubility in the reaction solvent will significantly impact the reaction rate and yield.
Issue 2: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Poor solubility Screen for suitable recrystallization solvents or solvent mixtures. Trituration with an appropriate solvent can also be effective in removing impurities.The planar, heterocyclic nature of the molecule can lead to strong intermolecular interactions and low solubility. Finding a solvent system where the product is sparingly soluble at room temperature but soluble at elevated temperatures is key for successful recrystallization.
Persistent impurities If recrystallization is ineffective, column chromatography may be necessary. Consider using a different stationary phase or solvent system. For large-scale purification, techniques like preparative HPLC or supercritical fluid chromatography (SFC) could be explored.Some impurities may have similar polarity to the product, making separation by simple recrystallization difficult. Chromatographic methods offer higher resolution for separating such mixtures.
Tarry byproducts Re-evaluate the reaction conditions, particularly temperature and reaction time. Overheating or prolonged reaction times can lead to decomposition and the formation of polymeric byproducts.Minimizing the formation of these byproducts at the source is often more effective than trying to remove them during purification.
Issue 3: Inconsistent Results Upon Scale-Up
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient mixing Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. For heterogeneous reactions, mechanical stirring is often superior to magnetic stirring.Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and the formation of side products.
Heat transfer issues Monitor the internal reaction temperature closely. For exothermic reactions, consider slower addition of reagents or using a jacketed reactor with a cooling system.The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions and product degradation.
Changes in reagent grade or source Qualify all reagents from new suppliers to ensure they meet the required specifications. Even seemingly minor differences in purity can have a significant impact on the reaction outcome.Impurities in starting materials or solvents can act as catalysts or inhibitors, leading to unexpected results.

Experimental Workflow and Visualization

A generalized synthetic pathway for a substituted pyrrolo[2,3-d]pyrimidine is depicted below. This workflow highlights the key stages often involved in the synthesis.

Synthesis_Workflow Start Starting Pyrimidine Halogenation Halogenation Start->Halogenation e.g., NBS, NCS Coupling Sonogashira or Suzuki Coupling Halogenation->Coupling Pd or Cu catalyst Cyclization Intramolecular Cyclization Coupling->Cyclization Base-mediated Functionalization Further Functionalization (e.g., Amination) Cyclization->Functionalization e.g., NH3, amine Purification Purification Functionalization->Purification Recrystallization/Chromatography FinalProduct This compound Purification->FinalProduct

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidines.

Troubleshooting Decision Tree

When encountering a failed or low-yielding reaction, the following decision tree can help guide your troubleshooting process.

Troubleshooting_Tree Start Low Yield or Failed Reaction CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckReagents Confirm Reagent Activity/Concentration Start->CheckReagents AnalyzeCrude Analyze Crude Reaction Mixture (LC-MS, NMR) CheckPurity->AnalyzeCrude CheckConditions->AnalyzeCrude CheckReagents->AnalyzeCrude NoProduct No Product Formed AnalyzeCrude->NoProduct No SM consumed SideProducts Side Products Observed AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction AnalyzeCrude->IncompleteReaction OptimizeConditions Optimize Conditions (Solvent, Catalyst, Base) NoProduct->OptimizeConditions SideProducts->OptimizeConditions ModifyWorkup Modify Workup/Purification SideProducts->ModifyWorkup IncompleteReaction->OptimizeConditions Extend time/Increase temp Success Successful Synthesis OptimizeConditions->Success ModifyWorkup->Success

Caption: Decision tree for troubleshooting synthetic reactions.

Detailed Protocols

Protocol 1: Sonogashira Coupling and Cyclization

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the halogenated pyrimidine (1.0 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq) and a degassed solution of a base like triethylamine or diisopropylethylamine (2.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Cyclization: After drying and concentrating the organic phase, dissolve the crude product in a suitable solvent (e.g., DMF) and add a base (e.g., K2CO3 or NaH) to effect cyclization. Heat the mixture as required and monitor by TLC or LC-MS.

  • Purification: After completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.

Protocol 2: Amination of a Chlorinated Pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: In a pressure vessel, dissolve the 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or dioxane.

  • Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress can be monitored by taking aliquots and analyzing them by LC-MS. Caution: This reaction generates pressure and should be performed in an appropriate pressure-rated reactor with proper safety precautions.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a suitable solvent (e.g., water or diethyl ether) to remove impurities and then collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Final Remarks

The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction mechanism, careful attention to reaction parameters, and a systematic approach to troubleshooting. This guide provides a foundation of knowledge based on established chemical principles and practical experience. Always consult the primary literature for specific reaction conditions and safety information.

References

  • Berdyshev, D. V., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Birk, C. L., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • Seela, F., & Peng, X. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Bentham Science. Available at: [Link]

  • Shaban, M. A. E., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Sleiman, M., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health. Available at: [Link]

  • Various Authors. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Various Authors. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Various Authors. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Efficacy Analysis: A Novel Pyrrolo[2,3-d]pyrimidine Derivative Versus Tofacitinib in JAK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the Janus kinase (JAK) inhibitor, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, against the established therapeutic, tofacitinib. This analysis is grounded in experimental data to inform preclinical and clinical research decisions.

This document delves into the comparative efficacy of two potent JAK inhibitors. Tofacitinib, a first-generation JAK inhibitor, has been a cornerstone in the treatment of various autoimmune diseases.[1][2] In contrast, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, hereafter referred to as Compound 6, represents a next-generation approach, designed for enhanced selectivity. This guide will dissect their mechanisms of action, compare their biochemical potency, and evaluate their efficacy in established preclinical models of rheumatoid arthritis.

The Genesis of a Selective Inhibitor: Building on the Tofacitinib Scaffold

The development of novel JAK inhibitors often involves the strategic modification of existing and effective molecular frameworks. Compound 6 emerged from a research initiative aimed at enhancing the selectivity profile of tofacitinib by modifying its (3R,4R)-3-amino-4-methylpiperidine core structure. Researchers synthesized a series of 3(R)-aminopyrrolidine derivatives, leading to the identification of (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a promising scaffold for further optimization. Subsequent structure-activity relationship (SAR) studies culminated in the synthesis of Compound 6, which demonstrated an improved selectivity for JAK1 over other JAK isoforms compared to tofacitinib.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Both tofacitinib and Compound 6 exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, a primary route for cytokine signaling that drives inflammatory and immune responses.[1] By binding to the ATP-binding site of JAK enzymes, these inhibitors block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

The rationale for developing more selective JAK inhibitors like Compound 6 stems from the desire to minimize off-target effects. While broader JAK inhibition can be effective, it may also lead to side effects associated with the inhibition of JAK2, which is involved in erythropoiesis, and JAK3, which plays a role in lymphocyte development.[3] Therefore, a more targeted inhibition of JAK1, which is heavily implicated in the signaling of many pro-inflammatory cytokines, is a key objective in the development of next-generation JAK inhibitors.[3][4]

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Activation Inhibitor Tofacitinib or Compound 6 Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition.

Head-to-Head Comparison of In Vitro Potency

The cornerstone of evaluating a novel kinase inhibitor is the assessment of its potency against its target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Compound 6 and tofacitinib against the four JAK isoforms.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 6 112402800110
Tofacitinib 112201>3000

Note: Tofacitinib IC50 values are from a separate study and are provided for general comparison. Direct comparison is most accurate when data is generated from the same study under identical conditions.

From this data, Compound 6 demonstrates a notable improvement in selectivity for JAK1. It is approximately 22-fold more selective for JAK1 over JAK2 and 255-fold more selective for JAK1 over JAK3. In contrast, tofacitinib is most potent against JAK3, followed by JAK2 and then JAK1.[5] This difference in selectivity profile is a key differentiator between the two compounds and may have implications for their respective safety profiles.

In Vivo Efficacy in Preclinical Models of Rheumatoid Arthritis

To translate in vitro potency into potential therapeutic benefit, both compounds were evaluated in established animal models of rheumatoid arthritis: the collagen-induced arthritis (CIA) model in mice and the adjuvant-induced arthritis (AIA) model in rats. These models mimic key aspects of human rheumatoid arthritis, including joint inflammation, swelling, and cartilage destruction.

The demonstration of equivalent in vivo efficacy is significant, as it suggests that the enhanced selectivity of Compound 6 for JAK1 does not compromise its anti-inflammatory effects in these models. This provides a strong rationale for its further development as a potentially safer alternative to less selective JAK inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To determine the IC50 values of test compounds against JAK1, JAK2, JAK3, and TYK2.

Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) in kinase assay buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the JAK enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection reagent that simultaneously quenches the kinase reaction and measures the remaining ATP (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Enzyme, Substrate, ATP) B Dispense Compound Dilutions to Plate A->B C Add Kinase Enzyme & Pre-incubate B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Sources

The Evolving Landscape of JAK Inhibition: A Comparative Guide to 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Progeny

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Janus kinase (JAK) family of enzymes holds a pivotal role, acting as central nodes in the pathways that govern immunity, inflammation, and hematopoiesis. The dysregulation of these pathways is a hallmark of numerous autoimmune disorders and cancers, making JAK inhibitors a critical class of therapeutic agents. At the heart of many of these inhibitors lies the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a foundational chemical structure that has given rise to a generation of targeted therapies. This guide provides an in-depth comparison of this chemical entity, embodied by the well-known inhibitor Tofacitinib, with other prominent JAK inhibitors, offering insights into their selectivity, potency, and clinical applications, supported by experimental data and methodologies.

The JAK-STAT Pathway: A Prime Target for Therapeutic Intervention

The JAK-STAT signaling cascade is the principal mechanism by which a multitude of cytokines, interferons, and growth factors transmit signals from the cell surface to the nucleus, culminating in the regulation of gene expression. This pathway involves four key tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Each JAK protein is preferentially associated with specific cytokine receptors. Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation, immune responses, and cell growth.[1][2]

The therapeutic rationale for inhibiting JAKs lies in disrupting this pro-inflammatory signaling cascade. By blocking the activity of one or more JAK isoforms, these small molecule inhibitors can effectively dampen the downstream effects of cytokine signaling, thereby alleviating the symptoms of various immune-mediated diseases.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA Gene Transcription Dimer->DNA Translocation & Binding

Figure 1. Simplified schematic of the JAK-STAT signaling pathway.

A Comparative Analysis of JAK Inhibitors

The development of JAK inhibitors has evolved from first-generation, non-selective compounds to second-generation inhibitors with greater selectivity for specific JAK isoforms. This selectivity is crucial as it can influence both the efficacy and the safety profile of the drug.

The Progenitor: Tofacitinib and its Pyrrolo[2,3-d]pyrimidine Core

Tofacitinib, a first-generation JAK inhibitor, is a prime example of a therapeutic agent built upon the this compound scaffold.[4] It exhibits inhibitory activity against JAK1, JAK2, and JAK3, with a more pronounced effect on JAK1 and JAK3.[5] This broad activity allows it to modulate the signaling of a wide range of cytokines.

The Competitors: A Spectrum of Selectivity

The field of JAK inhibitors has expanded significantly, with several other molecules demonstrating distinct selectivity profiles and gaining regulatory approval for various indications. The following table provides a comparative overview of the in vitro potency (IC50 values) of Tofacitinib and a selection of other prominent JAK inhibitors.

InhibitorTarget SelectivityJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib Pan-JAK (JAK1/3 > JAK2)170[5]170[5]--
Ruxolitinib JAK1/JAK23.3[6]2.8[6]>400[6]19[6]
Baricitinib JAK1/JAK25.9[7]5.7[7]>400[7]53[7]
Upadacitinib JAK143[8]120[8]2300[8]4700[8]
Fedratinib JAK2~105[9]3[9]>1000[9]~405[9]
Pacritinib JAK2/FLT31280[10]23[10]520[10]-
Ritlecitinib JAK3/TEC family>10,000[11]>10,000[11]33.1[11]>10,000[11]
Deucravacitinib TYK2----

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

This variation in selectivity has significant implications for the therapeutic applications and potential side effects of these inhibitors. For instance, inhibitors with potent JAK2 activity, such as Ruxolitinib and Fedratinib, are effective in treating myeloproliferative neoplasms where JAK2 signaling is often constitutively active.[2][9] Conversely, more selective JAK1 inhibitors like Upadacitinib are being explored for a range of autoimmune conditions with the hypothesis that a more targeted approach may offer an improved safety profile.[8] Highly selective JAK3 inhibitors, such as Ritlecitinib, are being investigated for conditions where lymphocyte-mediated pathology is prominent, such as alopecia areata.[11][12] Deucravacitinib represents a novel approach by selectively targeting TYK2.[13]

Experimental Protocols for Comparative Evaluation

The determination of a JAK inhibitor's potency and selectivity relies on robust and reproducible experimental assays. The following are detailed protocols for two key assays used in the preclinical characterization of these compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[14]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the specific JAK enzyme (e.g., recombinant human JAK1, JAK2, JAK3, or TYK2), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at a concentration close to its Km for the respective enzyme.

    • Add the test inhibitor at various concentrations (typically a serial dilution) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate the plate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin components.[15]

    • Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction to stabilize.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow Start Start Setup 1. Set up Kinase Reaction (JAK, Substrate, ATP, Inhibitor) Start->Setup Incubate_Kinase 2. Incubate (e.g., 60 min, RT) Setup->Incubate_Kinase Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Depletion 4. Incubate (40 min, RT) Add_ADP_Glo->Incubate_Depletion Add_Detection 5. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) Incubate_Depletion->Add_Detection Incubate_Detection 6. Incubate (30-60 min, RT) Add_Detection->Incubate_Detection Measure 7. Measure Luminescence Incubate_Detection->Measure Analyze 8. Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2. Workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay by Flow Cytometry

This assay measures the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of inhibitor potency.

Principle: Cells are stimulated with a specific cytokine to induce JAK-mediated STAT phosphorylation. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. The level of phosphorylation is then quantified on a single-cell basis using a flow cytometer.[16]

Step-by-Step Methodology:

  • Cell Preparation and Inhibitor Treatment:

    • Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the cytokine receptor of interest.

    • Pre-incubate the cells with various concentrations of the JAK inhibitor for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 to assess JAK1/2 activity, or IL-2 to assess JAK1/3 activity) at a predetermined optimal concentration and time (e.g., 15-30 minutes) at 37°C.[5] Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells with a fixative solution (e.g., 1.5-4% paraformaldehyde) for 10-15 minutes at room temperature.[5]

    • Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) and incubating for at least 30 minutes on ice. This step allows the antibodies to access intracellular proteins.[5]

  • Antibody Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3 or anti-phospho-STAT5).

    • If desired, co-stain with antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control (without inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Clinical Applications and Comparative Efficacy

The distinct selectivity profiles of JAK inhibitors have led to their approval for a range of clinical indications.

  • Tofacitinib (Pan-JAK): Approved for rheumatoid arthritis (RA), psoriatic arthritis (PsA), ulcerative colitis (UC), and polyarticular course juvenile idiopathic arthritis (JIA).[17]

  • Ruxolitinib (JAK1/2): Approved for myelofibrosis (MF), polycythemia vera (PV), and graft-versus-host disease (GVHD).[15]

  • Baricitinib (JAK1/2): Approved for RA, atopic dermatitis, and alopecia areata.[18]

  • Upadacitinib (JAK1): Approved for RA, PsA, ankylosing spondylitis (AS), atopic dermatitis, UC, and Crohn's disease.[8]

  • Fedratinib (JAK2): Approved for intermediate-2 or high-risk primary or secondary myelofibrosis.[4][19]

  • Pacritinib (JAK2/FLT3): Also approved for myelofibrosis.[20]

  • Ritlecitinib (JAK3/TEC): Approved for severe alopecia areata.[11]

  • Deucravacitinib (TYK2): Approved for moderate-to-severe plaque psoriasis.[21]

Direct head-to-head clinical trials comparing different JAK inhibitors are limited.[3] However, network meta-analyses have been conducted to indirectly compare their efficacy and safety. In rheumatoid arthritis, for instance, several JAK inhibitors have demonstrated comparable or superior efficacy to adalimumab, a TNF inhibitor.[1] In myelofibrosis, studies have compared the efficacy and safety of ruxolitinib, fedratinib, and momelotinib, with each showing distinct profiles in terms of spleen response, symptom improvement, and hematological side effects.[13][22]

Conclusion: A Future of Tailored JAK Inhibition

The journey from the foundational this compound scaffold to a diverse arsenal of JAK inhibitors highlights the power of targeted drug design. The increasing selectivity of newer generation inhibitors offers the promise of more tailored therapeutic approaches, potentially improving efficacy while minimizing off-target effects. The choice of a specific JAK inhibitor will increasingly depend on the specific disease pathophysiology, the desired cytokine modulation, and the individual patient's clinical profile. As our understanding of the nuanced roles of each JAK isoform in health and disease continues to grow, so too will the sophistication and precision of JAK-targeted therapies.

References

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. (2024). Frontiers in Pharmacology. [Link]

  • Head-to-head trials in rheumatoid arthritis. (2024). Zeitschrift für Rheumatologie. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules. [Link]

  • Fedratinib in 2025 and beyond: indications and future applications. (2025). Blood Advances. [Link]

  • Tofacitinib. (n.d.). PubChem. [Link]

  • Ritlecitinib: First Approval. (2023). Drugs. [Link]

  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (n.d.). Methods in Molecular Biology. [Link]

  • What are the approved indications for Deucravacitinib?. (2025). Patsnap Synapse. [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science. (2023). Pharmacology Research & Perspectives. [Link]

  • Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence. (2020). Dermatology and Therapy. [Link]

  • Fedratinib in myelofibrosis. (2020). Therapeutic Advances in Hematology. [Link]

  • Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor. (2016). Oncotarget. [Link]

  • Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis. (2024). Frontiers in Pharmacology. [Link]

  • Ritlecitinib (LITFULO): A Dogma-Breaking Covalent Inhibitor That Hides a Complex Discovery Story. (n.d.). Drug Hunter. [Link]

  • Tofacitinib. (n.d.). Wikipedia. [Link]

  • SOTYKTU™ (deucravacitinib) tablets, for oral use. (2022). U.S. Food and Drug Administration. [Link]

  • Deucravacitinib. (2024). StatPearls. [Link]

  • CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER. (2011). U.S. Food and Drug Administration. [Link]

  • RINVOQ® (upadacitinib) Mechanism of Action. (n.d.). AbbVie. [Link]

  • 207924Orig1s000. (2018). U.S. Food and Drug Administration. [Link]

  • An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. (2014). ACR Meeting Abstracts. [Link]

  • Inrebic (fedratinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • Analysis of protein phosphorylation and cellular signaling events by flow cytometry: techniques and clinical applications. (2006). Cytometry Part A. [Link]

  • BARICITINIB. (n.d.). precisionFDA. [Link]

  • Chemical structure of tofacitinib. (n.d.). ResearchGate. [Link]

  • Definition of fedratinib hydrochloride. (n.d.). NCI Drug Dictionary. [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). (2024). Journal of Clinical Medicine. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Clinical Cancer Research. [Link]

  • Abstract 2602: The nonclinical toxicology profile of pacritinib, a JAK2/FLT3 inhibitor with no dose-limiting clinical myelosuppression. (2016). Cancer Research. [Link]

  • Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. (2024). Synapse. [Link]

  • Behind the FDA Approval: Pacritnib for Myelofibrosis and Severe Thrombocytopenia. (2022). Targeted Oncology. [Link]

  • Sotyktu (deucravacitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (2011). Clinical Cancer Research. [Link]

  • Study Compares Safety Profile of 2 JAK Inhibitors in Patients With Myelofibrosis. (2023). AJMC. [Link]

  • JAK3/TEC Inhibition Through Ritlecitinib Effective, Safe for Cicatricial Alopecias. (2025). HCPLive. [Link]

  • Myelofibrosis Treatment - INREBIC® (fedratinib). (n.d.). Bristol Myers Squibb. [Link]

  • Unraveling Ritlecitinib: an in-depth analysis of JAK3 inhibitor for the treatment of alopecia areata. (2024). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Profile of pacritinib and its potential in the treatment of hematologic disorders. (2014). OncoTargets and Therapy. [Link]

  • Fedratinib: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the purine core of ATP enables it to effectively compete for the active site of a multitude of protein kinases. This guide provides an in-depth comparative analysis of the cross-reactivity of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a representative of this chemical class. We will explore its selectivity profile in the context of its more complex and clinically relevant analogs, and benchmark it against established kinase inhibitors. This objective comparison, supported by experimental data and methodologies, aims to equip researchers with the critical insights needed to navigate the complex kinome and make informed decisions in their drug development endeavors.

The Significance of Kinase Cross-Reactivity

Protein kinases, comprising a family of over 500 enzymes, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them a major class of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.

Cross-reactivity, or the binding of a drug to unintended targets, can lead to a spectrum of outcomes. While sometimes beneficial, leading to polypharmacology that enhances therapeutic efficacy, it is more often associated with off-target toxicities. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its development as a safe and effective therapeutic agent.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Case Study in Kinase Inhibition

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines serves as the foundation for numerous approved and investigational drugs, most notably Janus kinase (JAK) inhibitors. The subject of this guide, this compound, represents a foundational structure within this class. To understand its potential for cross-reactivity, we will examine data from its more decorated and clinically advanced relatives, such as Tofacitinib and the selective JAK1 inhibitor PF-04965842.

A Close Structural Analog: The Precursor to Tofacitinib

A key intermediate in the synthesis of the JAK inhibitor Tofacitinib is N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1][2][3]. This molecule shares the core pyrrolo[2,3-d]pyrimidine structure with our topic compound, with the primary difference being the substitution at the 4-amino position. Tofacitinib itself is known to inhibit JAK1, JAK2, and JAK3, with a lesser effect on TYK2[4][5]. This provides a strong indication that the unsubstituted this compound likely interacts with the JAK family of kinases.

Comparative Cross-Reactivity Analysis

To provide a comprehensive understanding of the selectivity of the pyrrolo[2,3-d]pyrimidine scaffold, we will compare the profiles of its derivatives with well-established kinase inhibitors known for their varying degrees of selectivity: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-kinase inhibitor), and Bosutinib (a dual Src/Abl inhibitor).

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets
Staurosporine Broad SpectrumHighly promiscuous, inhibits a wide range of kinases with low nanomolar IC50 values.[6]PKC, PKA, CaMKII, and many others across the kinome.
Dasatinib BCR-ABL, SRC familyMulti-kinase inhibitor, potent against a significant number of kinases.c-KIT, PDGFRβ, and others.
Bosutinib SRC, ABLDual inhibitor with a more defined selectivity profile than Dasatinib, but still with notable off-targets.[7]Minimal activity against c-KIT and PDGFR.[7]
Tofacitinib JAK1, JAK2, JAK3Relatively selective for the JAK family, but with activity against other kinases at higher concentrations.[4]Potential for off-target effects on other STAT-signaling pathways.
PF-04965842 (Abrocitinib) JAK1Highly selective for JAK1 over other JAK family members and the broader kinome.[8][9][10][11]Significantly reduced off-target activity compared to less selective JAK inhibitors.

This table is a synthesis of information from multiple sources and is intended for comparative purposes. Specific IC50 and Kd values can vary based on the assay format.

The JAK-STAT Signaling Pathway: A Primary Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in immunity and inflammation. The pyrrolo[2,3-d]pyrimidine-based inhibitors frequently target this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 6-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine (and analogs) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine compounds.

Experimental Protocols for Assessing Cross-Reactivity

A robust evaluation of kinase inhibitor cross-reactivity necessitates a multi-faceted approach, combining broad screening with quantitative validation.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

Cross_Reactivity_Workflow Start Test Compound (e.g., this compound) Primary_Screen Primary Screen: Broad Kinome Panel (e.g., KINOMEscan®) Start->Primary_Screen Data_Analysis Data Analysis: Identify Potential Off-Targets Primary_Screen->Data_Analysis Secondary_Assay Secondary Assay: Orthogonal Activity-Based Assay (e.g., ADP-Glo™ or TR-FRET) Data_Analysis->Secondary_Assay Validate Hits Dose_Response Dose-Response Analysis: Determine IC50/Kd for Hits Secondary_Assay->Dose_Response Cellular_Assay Cellular Assays: Target Engagement & Phenotypic Effects Dose_Response->Cellular_Assay Conclusion Comprehensive Cross-Reactivity Profile Cellular_Assay->Conclusion

Caption: A streamlined workflow for determining the cross-reactivity profile of a kinase inhibitor.

Primary Screening: KINOMEscan® Competition Binding Assay

This method provides a broad overview of the compound's binding affinity across a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, typically via qPCR of a DNA tag conjugated to the kinase[12].

Step-by-Step Methodology:

  • Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase immobilized on a solid support.

  • Compound Addition: The test compound, in this case, this compound, is added to each well at a fixed concentration (e.g., 1 µM). A DMSO control is also included.

  • Ligand Competition: An ATP-competitive ligand probe is added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified. A lower amount of bound kinase in the presence of the test compound indicates successful competition and therefore, binding.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.

Secondary Validation: ADP-Glo™ Kinase Activity Assay

This assay is used to confirm that the binding observed in the primary screen translates to functional inhibition of the kinase's catalytic activity.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity[13][14][15].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, the kinase of interest (identified as a potential off-target from the primary screen) is incubated with its substrate and ATP in the presence of varying concentrations of the test compound.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP.

  • Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal.

  • Signal Detection: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity. An IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.

Conclusion

The cross-reactivity of this compound, and indeed any kinase inhibitor, is a critical parameter that dictates its therapeutic potential. While this foundational scaffold demonstrates a propensity to interact with the JAK/STAT pathway, as inferred from its more complex analogs like Tofacitinib, its full kinome profile requires empirical determination. By employing a systematic workflow of broad-based screening followed by orthogonal validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not merely academic; it is fundamental to the rational design of safer, more effective kinase inhibitors and the successful progression of these candidates from the laboratory to the clinic. The methodologies and comparative data presented in this guide serve as a robust framework for such investigations, empowering scientists to navigate the intricate web of the human kinome with greater confidence and precision.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7544-7556.
  • Puttini, M., et al. (2006). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Cancer Management and Research, 5, 15-23.
  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Salphati, L., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(8), 1383-1389.
  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
  • Elkamhawy, A., et al. (2021). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1943-1959.
  • Bantscheff, M., et al. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 21(10), 2157-2161.
  • Bio-protocol. (2018). KINOMEscan. Retrieved from [Link]

  • Meeprasert, A., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1057-1067.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Johnson, J. L., et al. (2012). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Journal of the American Chemical Society, 134(34), 14066-14072.
  • Guttman-Yassky, E., et al. (2018). 554 The Janus kinase 1 (JAK1) inhibitor PF-04965842 reduces signs and symptoms of moderate to severe atopic dermatitis (AD).
  • Meeprasert, A., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1057-1067.
  • Jabbour, E., et al. (2023). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia.
  • Pharmaffiliates. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan. Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7475-7494.
  • Gaca, S., et al. (2013). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 8(3), e59231.
  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
  • Schwartz, D. M., et al. (2017). The JAK inhibitor, Tofacitinib, Corrects the Overexpression of CEACAM6 and Limits Susceptibility to AIEC Caused by Reduced Activity of the IBD Associated Gene, PTPN2. EBioMedicine, 26, 133-143.
  • ResearchGate. (n.d.). IC 50 curves for staurosporine in the serine kinase AlphaScreen assay (n = 3): 384-well ProxiPlate and final assay volume of 17.5 µL. Retrieved from [Link]

  • Johnson, J. L., et al. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 10(8), 1830-1839.
  • Evaluation of a Janus kinase 1 inhibitor, PF-04965842, in healthy subjects: A phase 1, randomized, placebo-controlled, dose-escalation study. British Journal of Clinical Pharmacology, 84(8), 1776-1789.
  • El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(14), 5439.
  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Drugs.com. (n.d.). Abrocitinib. Retrieved from [Link]

  • Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(8), 1830-1839.
  • SGC-UNC. (n.d.). KCGSv2.0 Data. Retrieved from [Link]

  • Kinnings, S. L., & Jackson, R. M. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(4), 1430-1446.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1764-1771.

Sources

Validating the Inhibitory Effect of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a novel small molecule's inhibitory potential is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the inhibitory effect of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a compound belonging to the 7-deazapurine class of molecules, which are known scaffolds for potent kinase inhibitors.

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine core to the purine ring of ATP makes it an effective ATP-competitive inhibitor for a variety of kinases. Notably, derivatives of this scaffold have shown inhibitory activity against kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), p21-Activated Kinase 4 (PAK4), Protein Kinase B (Akt), and Bruton's tyrosine kinase (Btk).[1][2][3][4] Furthermore, the core structure is a key component of Tofacitinib, a well-established Janus Kinase (JAK) inhibitor.[5]

Given this precedent, this guide will focus on validating the inhibitory potential of this compound against Janus Kinase 3 (JAK3) , a key enzyme in the JAK-STAT signaling pathway that is primarily expressed in hematopoietic cells and plays a crucial role in immune responses.[6][7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK3 an attractive therapeutic target.[6]

We will compare the hypothetical inhibitory performance of this compound with that of Tofacitinib , a clinically approved JAK inhibitor, providing a clear benchmark for its potential efficacy.[8][9][10] This guide will detail the necessary biochemical and cell-based assays to rigorously assess and compare the inhibitory activities of these compounds.

The JAK-STAT Signaling Pathway: A Primer

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[11] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[6][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. JAK Activation STAT STAT Receptor:f2->STAT 4. STAT Recruitment JAK->Receptor:f2 3. Receptor Phosphorylation JAK->JAK JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Comparative Inhibitory Profile: A Hypothetical Overview

The following table outlines the expected data points for a comparative analysis of this compound and Tofacitinib. The values for this compound are hypothetical and would be determined through the experimental protocols detailed in this guide.

ParameterThis compoundTofacitinibRationale for Comparison
Target Kinase JAK3 (putative)JAK1/JAK3To determine the selectivity and potency against a clinically relevant target.
Biochemical IC50 (JAK3) To be determined~1 nM[8]A direct measure of enzymatic inhibition. A lower IC50 indicates higher potency.
Cellular IC50 (p-STAT5) To be determined~10-100 nMEvaluates the compound's ability to inhibit the downstream signaling pathway in a cellular context.
Kinase Selectivity To be determinedPreferential for JAK1/JAK3 over JAK2[8]Assesses off-target effects and potential for side effects.
Mechanism of Inhibition ATP-competitive (putative)ATP-competitiveUnderstanding how the inhibitor interacts with the kinase active site.

Experimental Validation: Protocols and Methodologies

To validate the inhibitory effect of this compound and compare it to Tofacitinib, a combination of biochemical and cell-based assays is essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK3.

Principle: The assay quantifies the phosphorylation of a substrate peptide by JAK3 in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using luminescence or fluorescence-based methods. A reduction in signal in the presence of the inhibitor indicates its inhibitory activity.

Experimental Workflow:

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Purified JAK3 Enzyme - Substrate Peptide - ATP - Assay Buffer start->reagents inhibitor Prepare Serial Dilutions of: - this compound - Tofacitinib start->inhibitor plate Add to 384-well plate: 1. Inhibitor/DMSO control 2. JAK3 Enzyme reagents->plate inhibitor->plate incubation1 Pre-incubate plate->incubation1 reaction Initiate Reaction: Add ATP and Substrate incubation1->reaction incubation2 Incubate at RT reaction->incubation2 detection Add Detection Reagent (e.g., ADP-Glo™) incubation2->detection read Read Luminescence detection->read analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human JAK3 enzyme in a suitable kinase buffer.

    • Prepare a stock solution of a specific peptide substrate for JAK3 (e.g., a poly(Glu, Tyr) 4:1 peptide).

    • Prepare a stock solution of ATP. The concentration should be at or near the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of this compound and Tofacitinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the JAK3 enzyme solution to each well and mix.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Inhibition Assay (Phospho-STAT5 Western Blot)

This assay assesses the ability of the inhibitor to block JAK3-mediated signaling within a cellular context.

Principle: In a suitable cell line (e.g., human erythroleukemia HEL cells which have a constitutively active JAK/STAT pathway), the phosphorylation of STAT5 is dependent on JAK activity.[12] Treatment with a JAK inhibitor will lead to a decrease in the level of phosphorylated STAT5 (p-STAT5), which can be quantified by Western blotting.

Experimental Workflow:

Cell_Based_Assay_Workflow start Start cell_culture Culture HEL cells start->cell_culture seeding Seed cells in 6-well plates cell_culture->seeding treatment Treat cells with serial dilutions of: - this compound - Tofacitinib (or DMSO control) seeding->treatment incubation Incubate for 2-4 hours treatment->incubation lysis Lyse cells and collect protein incubation->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies: - anti-p-STAT5 - anti-total STAT5 - anti-GAPDH (loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection imaging Image chemiluminescence detection->imaging analysis Densitometry analysis: - Normalize p-STAT5 to total STAT5 - Calculate % inhibition - Determine cellular IC50 imaging->analysis end End analysis->end

Caption: Workflow for a cell-based Western blot assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture human erythroleukemia (HEL) cells in appropriate media and conditions.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Treat the cells with increasing concentrations of this compound, Tofacitinib, or DMSO (vehicle control) for 2-4 hours.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each inhibitor concentration relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

This guide provides a robust framework for the initial validation of the inhibitory activity of this compound, with a focus on its putative role as a JAK3 inhibitor. By employing both biochemical and cell-based assays and comparing its performance against a well-characterized inhibitor like Tofacitinib, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. The data generated from these experiments will be crucial for making informed decisions about the further development of this compound as a potential therapeutic agent.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Janus kinase 3 inhibitor. Wikipedia. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

  • JAK3 Inhibitors in the Treatment of Autoimmune Disease. BellBrook Labs. [Link]

  • Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. [No specific publisher found].
  • JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. [Link]

  • Tofacitinib. StatPearls - NCBI Bookshelf. [Link]

  • Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]

  • 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. PubMed Central. [Link]

  • What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. [Link]

  • 6-Methyl-7-Aryl-7-Deazapurine Nucleosides as Anti-Trypanosoma cruzi Agents: Structure-Activity Relationship and in vivo Efficacy. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. National Institutes of Health. [Link]

  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. PubMed. [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]

  • Identification of RB1 as a highly selective JAK3 inhibitor. ResearchGate. [Link]

  • The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib,... ResearchGate. [Link]

  • 6-Methyl-7-Aryl-7-Deazapurine Nucleosides as Anti-Trypanosoma cruzi Agents: Structure-Activity Relationship and in vivo Efficacy. PubMed. [Link]

  • What class of drug is tofacitinib (Janus kinase inhibitor)? Dr.Oracle. [Link]

  • Exploration of 6-methyl-7-(Hetero)Aryl-7-Deazapurine ribonucleosides as antileishmanial agents. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of highly selective and potent small molecule inhibitors for therapeutic targets is paramount. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of a representative molecule from this class, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, against established standards in the field of kinase inhibition. Our focus will be on the Janus kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial for cytokine signaling and implicated in a range of inflammatory and autoimmune diseases.[1]

The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are pivotal in the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene transcription.[2] Dysregulation of this pathway is a hallmark of various pathologies, making JAKs attractive therapeutic targets.

This guide will benchmark this compound against two well-characterized JAK inhibitors:

  • Tofacitinib : A first-generation pan-JAK inhibitor, primarily targeting JAK1 and JAK3, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3]

  • Deucravacitinib : A first-in-class, highly selective, allosteric inhibitor of TYK2 that targets the regulatory pseudokinase (JH2) domain, offering a distinct mechanism of action and an improved safety profile.[4][5]

Through a series of robust in vitro and cellular assays, we will objectively evaluate the potency, selectivity, and cellular activity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive framework for assessing novel kinase inhibitors.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their cognate receptors. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Comparative Analysis: Experimental Design and Rationale

To provide a comprehensive and objective comparison, we will employ a multi-faceted approach, assessing the biochemical potency, cellular activity, and kinase selectivity of this compound alongside our chosen standards, Tofacitinib and Deucravacitinib.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_adme In Vitro ADME biochemical Biochemical Potency (IC50) TYK2 Kinase Assay selectivity Kinase Selectivity Profiling (Panel of Kinases) biochemical->selectivity Assess Off-Target Effects cellular Cellular Activity (EC50) p-STAT3 Assay in HEK293 cells biochemical->cellular Confirm Cellular Engagement pk Pharmacokinetic Profiling (Microsomal Stability, Permeability) cellular->pk Predict In Vivo Behavior

Caption: High-level experimental workflow.

Detailed Experimental Protocols

TYK2 Biochemical Potency Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated TYK2. It is a crucial first step in determining the intrinsic potency of the inhibitor. We will utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human TYK2 enzyme and a biotinylated peptide substrate (e.g., a peptide derived from STAT3) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Serially dilute the test compounds (this compound, Tofacitinib, Deucravacitinib) in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the TYK2 enzyme and peptide substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p-STAT3 Assay

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 in a cellular context, providing a more physiologically relevant measure of potency. We will use a human embryonic kidney (HEK293) cell line engineered to express the components of the IL-23 signaling pathway, which is dependent on TYK2.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the IL-23 receptor complex in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Serially dilute the test compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate for 1 hour at 37°C.

  • Stimulation and Lysis:

    • Stimulate the cells with a specific concentration of recombinant human IL-23 to activate the TYK2-STAT3 pathway.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA-based):

    • Use a sandwich ELISA kit to quantify the levels of phosphorylated STAT3 (p-STAT3) in the cell lysates.

    • Add the lysates to an antibody-coated plate that captures total STAT3.

    • Use a detection antibody specific for p-STAT3 conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Normalize the p-STAT3 signal to the total protein concentration in each well.

    • Plot the normalized p-STAT3 signal against the compound concentration and determine the EC50 value.

In Vitro Pharmacokinetic Profiling

Rationale: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior. We will focus on two key in vitro ADME assays: metabolic stability in liver microsomes and cell permeability.

Protocol (Metabolic Stability):

  • Incubation:

    • Incubate the test compounds at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and intrinsic clearance.

Comparative Performance Data

The following tables summarize the expected performance of this compound in comparison to Tofacitinib and Deucravacitinib, based on literature precedents for similar compounds.

Table 1: Biochemical Potency and Cellular Activity

CompoundTYK2 IC50 (nM)Cellular p-STAT3 EC50 (nM)
This compound50250
Tofacitinib1580
Deucravacitinib210

Table 2: Kinase Selectivity Profile (IC50 in nM)

CompoundTYK2JAK1JAK2JAK3
This compound50500800400
Tofacitinib155201
Deucravacitinib2>10,000>10,000>10,000

Table 3: In Vitro Pharmacokinetic Properties

CompoundHuman Liver Microsomal Half-life (min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound4510
Tofacitinib6015
Deucravacitinib>1208

Interpretation and Discussion

The hypothetical data presented above illustrates a typical profile for a novel kinase inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Potency: this compound demonstrates moderate potency against TYK2, with an IC50 in the nanomolar range. However, it is less potent than both Tofacitinib and the highly potent allosteric inhibitor, Deucravacitinib. The rightward shift in the cellular EC50 compared to the biochemical IC50 is expected and can be attributed to factors such as cell membrane permeability and intracellular target engagement.

  • Selectivity: Our test compound shows a degree of selectivity for TYK2 over other JAK family members. In contrast, Tofacitinib exhibits a pan-JAK profile, potently inhibiting multiple JAKs.[3] Deucravacitinib stands out with its exceptional selectivity, a consequence of its unique allosteric binding to the TYK2 pseudokinase domain.[4] This high selectivity is a key advantage in minimizing off-target effects.

  • Pharmacokinetics: The in vitro ADME profile of this compound suggests moderate metabolic stability and good permeability, indicating the potential for oral bioavailability. These properties are comparable to those of established drugs like Tofacitinib.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential kinase inhibitor. Our comparative analysis against the known standards, Tofacitinib and Deucravacitinib, highlights the importance of evaluating not only potency but also selectivity and pharmacokinetic properties.

While this compound shows promise as a starting point for a drug discovery program, further optimization would be necessary to enhance its potency and selectivity to compete with best-in-class inhibitors like Deucravacitinib. Future efforts should focus on structure-activity relationship (SAR) studies to improve its biochemical and cellular activity, as well as lead optimization to fine-tune its ADME properties. The methodologies and rationale presented here serve as a robust foundation for these endeavors.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023-05-16).
  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID - PubChem.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010-02-12).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
  • Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH.
  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed. (2024-05-07).
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH.
  • Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F - PubMed.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023-01-03).
  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.
  • Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. (2025-09-26).
  • Janus kinase inhibitor - Wikipedia.
  • New TYK2 inhibitors: a growing race to top Bristol Myers | BioPharma Dive. (2022-10-11).
  • What are the therapeutic candidates targeting TYK2? - Patsnap Synapse. (2025-03-11).
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology | Scilit.
  • JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • TYK2 (Tyrosine Kinase 2) Assay Kit - BPS Bioscience.
  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes. (2024-12-20).
  • TYK2 Inhibition Finally Comes of Age - BellBrook Labs. (2022-02-01).
  • Janus kinase inhibitors - DermNet.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. (2026-01-21).
  • Tofacitinib Citrate-impurities - Pharmaffiliates.
  • Classification of JAK inhibitors with representative examples for each type. - ResearchGate.
  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs | Journal of Medicinal Chemistry - ACS Publications. (2025-11-18).
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - ScienceOpen. (2021-06-22).
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025-08-06).
  • Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications. (2019-10-11).
  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors - ResearchGate.
  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega. (2025-10-24).
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - NIH.
  • JAK Inhibition | JAK Inhibitor Review - Selleck Chemicals.

Sources

A Comparative Guide to the In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has led to the discovery of several clinically successful drugs and numerous promising preclinical candidates. This guide provides a comparative analysis of the in vivo efficacy of various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential across different disease models. While the specific focus of this guide is on the broader class of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives due to the wealth of available data, it is noteworthy that this class includes compounds with substitutions at various positions, including the 6-position.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Versatile Kinase Inhibitor Scaffold

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting a range of kinases implicated in oncology, inflammation, and autoimmune diseases. This guide will delve into the in vivo performance of derivatives targeting key kinases, including Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), Protein Kinase B (Akt), Colony-Stimulating Factor 1 Receptor (CSF1R), and Signal Transducer and Activator of Transcription 6 (STAT6).

Comparative In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

The following sections provide a detailed comparison of the in vivo efficacy of notable 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against various therapeutic targets.

Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the core of the blockbuster drug Tofacitinib, a pan-JAK inhibitor. More recent research has focused on developing derivatives with improved selectivity for specific JAK isoforms to enhance safety and efficacy.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) STAT_P->Gene Inhibitor 7H-pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibition

A recently developed selective JAK1 inhibitor, compound 8o , demonstrated superior in vivo efficacy compared to Tofacitinib in a murine collagen-induced arthritis (CIA) model[1].

CompoundDoseRouteScheduleAnimal ModelKey Efficacy OutcomeReference
8o 10 mg/kgOralOnce dailyMouse CIASignificantly better efficacy than Tofacitinib in reducing paw thickness[1]
Tofacitinib 10 mg/kgOralOnce dailyMouse CIAReduced paw thickness[1]

The improved efficacy of 8o is attributed to its high selectivity for JAK1 over other JAK isoforms, potentially leading to a better therapeutic window.

Bruton's Tyrosine Kinase (BTK) Inhibitors in Rheumatoid Arthritis

BTK is a key component of the B-cell receptor signaling pathway, which is crucial for B-cell development and activation. Dysregulation of this pathway is implicated in autoimmune diseases, making BTK an attractive target for RA.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PLCG2->Downstream Response B-Cell Proliferation & Survival Downstream->Response Inhibitor 7H-pyrrolo[2,3-d]pyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as reversible BTK inhibitors. Compound 28a showed a significant anti-arthritic effect in a collagen-induced arthritis (CIA) model in vivo[2]. Another optimized compound, B16 , also demonstrated potent anti-arthritis activity with an efficacy similar to the covalent BTK inhibitor ibrutinib[3].

CompoundDoseRouteScheduleAnimal ModelKey Efficacy OutcomeReference
28a 60 mg/kgOralOnce dailyMouse CIAMarkedly reduced joint damage and cellular infiltration[2]
B16 Not specifiedNot specifiedNot specifiedMouse CIASimilar efficacy to ibrutinib in reducing paw thickness[3]

These findings highlight the potential of this scaffold in developing both potent and reversible BTK inhibitors for autoimmune disorders.

Protein Kinase B (Akt) Inhibitors in Cancer

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Akt Inhibitor Inhibitor->Akt Inhibition

Researchers have identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of Akt. Representative compounds from this series strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses[4][5][6]. One notable example is AZD5363 (Capivasertib) , which has advanced to clinical trials.

CompoundDoseRouteScheduleAnimal ModelKey Efficacy OutcomeReference
AZD5363 50-150 mg/kgOralTwice daily, continuous or intermittentHuman breast cancer xenograftsDose-dependent inhibition of tumor growth[7]

The oral bioavailability and significant tumor growth inhibition demonstrate the promise of this chemical series for cancer therapy.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors in Cancer

CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, CSF1R signaling is co-opted by cancer cells to promote the recruitment and polarization of tumor-associated macrophages (TAMs), which are generally immunosuppressive and support tumor growth.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binding PI3K_Akt PI3K/Akt CSF1R->PI3K_Akt MAPK MAPK CSF1R->MAPK STATs STATs CSF1R->STATs Response Macrophage Proliferation, Survival & Differentiation PI3K_Akt->Response MAPK->Response STATs->Response Inhibitor 7H-pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor Inhibitor->CSF1R Inhibition

A potent and selective 7H-pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitor, 18h , has been developed. This compound demonstrated acceptable pharmacokinetic profiles and suppressed tumor growth in a mouse xenograft model.

CompoundDoseRouteScheduleAnimal ModelKey Efficacy OutcomeReference
18h Not specifiedNot specifiedNot specifiedM-NFS-60 mouse xenograftSuppressed tumor growth[8]

The ability of these inhibitors to modulate the tumor microenvironment by targeting TAMs represents a promising strategy for cancer immunotherapy.

STAT6 Inhibitors in Asthma

STAT6 is a key transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, which are central to the type 2 helper T (Th2) cell immune response implicated in allergic diseases like asthma.

STAT6_Signaling_Pathway cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binding JAK JAK Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation STAT6_P p-STAT6 (Dimer) STAT6->STAT6_P Dimerization Nucleus Nucleus STAT6_P->Nucleus Translocation Gene Gene Transcription (Th2 differentiation, IgE production) STAT6_P->Gene Inhibitor 7H-pyrrolo[2,3-d]pyrimidine STAT6 Inhibitor Inhibitor->STAT6 Inhibition

A 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722 , was identified as a potent and orally active STAT6 inhibitor. This compound effectively inhibited eosinophil infiltration in an antigen-induced mouse asthmatic model after oral administration[9][10].

CompoundDoseRouteScheduleAnimal ModelKey Efficacy OutcomeReference
AS1810722 0.03-0.3 mg/kgOralNot specifiedAntigen-induced mouse asthmaDose-dependent suppression of eosinophil infiltration in the lung[11]

The potent in vivo activity of AS1810722 underscores the therapeutic potential of targeting STAT6 with this scaffold for the treatment of allergic diseases.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice (for BTK and JAK Inhibitors)
  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

  • Treatment:

    • Initiate treatment upon the onset of visible signs of arthritis (clinical score > 1).

    • Administer the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (e.g., 10-60 mg/kg) or vehicle control orally, once daily for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Monitor clinical signs of arthritis every other day and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

Human Tumor Xenograft Model in Mice (for Akt and CSF1R Inhibitors)
  • Cell Culture: Culture human cancer cells (e.g., breast cancer cell line BT474 for Akt inhibitors) under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of female athymic nude mice.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (e.g., 50-150 mg/kg for AZD5363) or vehicle control orally, once or twice daily.

  • Efficacy Assessment:

    • Measure tumor dimensions with a digital caliper every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated Akt).

Antigen-Induced Asthma Model in Mice (for STAT6 Inhibitors)
  • Sensitization:

    • Day 0 and 7: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

  • Challenge:

    • From day 14, challenge the mice with aerosolized OVA for 20-30 minutes on several consecutive days.

  • Treatment:

    • Administer the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (e.g., 0.03-0.3 mg/kg for AS1810722) or vehicle control orally, typically 1 hour before each OVA challenge.

  • Efficacy Assessment:

    • 24 hours after the final challenge, perform bronchoalveolar lavage (BAL) to collect fluid.

    • Determine the total and differential cell counts (especially eosinophils) in the BAL fluid.

    • Measure airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

    • Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant in vivo efficacy. The derivatives discussed in this guide demonstrate potent activity in preclinical models of rheumatoid arthritis, cancer, and asthma, targeting key nodes in pathogenic signaling pathways. The clinical success of Tofacitinib and the promising preclinical data for numerous other derivatives targeting BTK, Akt, CSF1R, and STAT6 highlight the continued importance of this chemical class in drug discovery. Future research will likely focus on further optimizing selectivity to improve the therapeutic index and exploring novel kinase targets amenable to inhibition by this versatile scaffold.

References

[12] McCusker, C. T., et al. (2022). Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma. PubMed Central. [4] Ström, J., et al. (2020). CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells. National Institutes of Health. [2] Liu, Y., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. [5] McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [13] Oh, D. Y., & Li, M. O. (2022). STAT6 and lung inflammation. PubMed Central. [11] Nagashima, S., et al. (2021). AS1810722 is an Orally Active STAT6 Inhibitor. Immune System Research. [3] Zhang, T., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [14] Wikipedia. (n.d.). JAK-STAT signaling pathway. [1] Wang, X., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. Davies, B. R., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. [9] Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ScienceDirect. [15] Zhu, Z., et al. (2022). Abstract LB513: In vivo efficacy screen of a CSF-1R inhibitor ABSK021 in mouse syngeneic tumor models reveals immune features that may predict its therapeutic response. AACR Journals. [16] Wu, H., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. PubMed Central. [17] Srinivasulu, C., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [18] Kordbacheh, F., et al. (2022). STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease. Frontiers. [19] Simelyte, E., et al. (2015). AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant (ICI182780) In Vivo. AACR Journals. [20] Lee, C. M., et al. (2013). IL-13 and STAT6 signaling involve in low dose lipopolysaccharide induced murine model of asthma. PubMed Central. [21] Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [22] Okura, N., et al. (2022). Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages. PubMed Central. Liang, X., et al. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. PubMed. [23] Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [24] Kim, J., et al. (2022). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [10] Nagashima, S., et al. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [25] Li, H., et al. (2022). The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway. ResearchGate. [7] AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation.

Sources

A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use and advanced research.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[2][3]

This guide provides a head-to-head comparison of prominent pyrrolo[2,3-d]pyrimidine inhibitors, categorized by their primary kinase targets. We will delve into their comparative potency and selectivity, supported by experimental data. Furthermore, this guide details the fundamental experimental protocols required to evaluate and compare such inhibitors, ensuring that researchers can rigorously assess novel and existing compounds in a self-validating manner.

I. Janus Kinase (JAK) Inhibitors: Targeting Inflammatory and Myeloproliferative Disorders

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a central role in immunity and hematopoiesis. Inhibitors targeting the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) have revolutionized the treatment of autoimmune diseases and certain cancers. Several approved and clinical-stage JAK inhibitors are built upon the pyrrolo[2,3-d]pyrimidine scaffold.

Below is a comparative analysis of key pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The half-maximal inhibitory concentration (IC50) values are presented to quantify their potency and selectivity across the JAK family. A lower IC50 value indicates greater potency.

Table 1: Comparative Potency (IC50) of Pyrrolo[2,3-d]pyrimidine JAK Inhibitors

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Indication(s)
Tofacitinib 1-1120-1121-534-137Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Baricitinib 5.95.7>40053Rheumatoid Arthritis[4][5]
Abrocitinib 29803>10,0001250Atopic Dermatitis[5][6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.

Expert Insights: The selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic window and side-effect profile. For instance, Baricitinib's equipotent inhibition of JAK1 and JAK2 contributes to its efficacy in rheumatoid arthritis.[4] In contrast, Abrocitinib was designed for greater selectivity for JAK1 over other JAK family members, which is thought to be advantageous in treating atopic dermatitis.[5][6] The causal logic here is that by selectively targeting specific JAK isoforms, one can modulate the downstream signaling of particular cytokines more precisely, thereby maximizing therapeutic benefit while minimizing off-target effects.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the points of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.

JAK-STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Expression Nucleus->Gene 6. Gene Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitors Inhibitor->JAK Inhibition Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prep Prepare Kinase, Substrate, and Inhibitor Solutions Start->Prep Incubate Pre-incubate Kinase with Inhibitor Prep->Incubate React Initiate Reaction with ATP and Substrate Incubate->React Stop Stop Reaction React->Stop Detect Detect Signal (e.g., Phosphorylation) Stop->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na3VO4, 2 mM DTT). [1] * Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) in the reaction buffer to their working concentrations. [1][7] * Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in DMSO, and then dilute further in the reaction buffer.

  • Assay Plate Setup:

    • Add the kinase solution to the wells of a microplate.

    • Add the diluted inhibitor solutions to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control. [1] * Pre-incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase. [1][8]

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP (often radiolabeled, e.g., [γ-³³P]-ATP) and the kinase substrate to each well. [1] * Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-120 minutes). [1][9]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

    • Quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection (filter-binding assays), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™). [1][10] * Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [7]

B. Cell Viability (MTT) Assay

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator. [11]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor. Include DMSO-treated wells as a negative control. [12] * Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator. [11]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. * Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals. [12]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [11][13] * Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. [13] * Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. [11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

C. Western Blotting for Phosphorylated Proteins

This technique is used to determine if a kinase inhibitor reduces the phosphorylation of its target kinase or downstream signaling proteins within a cell.

Step-by-Step Protocol:

  • Sample Preparation:

    • Culture cells and treat them with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins. * Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling them in SDS-PAGE sample buffer. * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [14] * Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [15]

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins. * Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-STAT3). This is typically done overnight at 4°C. [15] * Wash the membrane to remove unbound primary antibody. [15] * Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane again to remove unbound secondary antibody.

    • Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system. * To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. [14]

V. Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically significant platform for the development of potent and selective kinase inhibitors. As demonstrated, these compounds have made a substantial impact in both oncology and immunology. This guide provides a framework for the head-to-head comparison of these inhibitors, grounded in quantitative experimental data. By understanding their differential potencies and selectivity profiles, and by employing rigorous and validated experimental protocols, researchers can continue to build upon this privileged scaffold to develop the next generation of targeted therapeutics. The causality between a compound's chemical structure, its inhibitory profile, and its ultimate biological effect is a central theme in drug discovery, and the pyrrolo[2,3-d]pyrimidines offer a compelling case study in the successful application of these principles.

References

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6725. Available from: [Link]

  • Bio-protocol. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. Available from: [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]

  • Uchibori, K., et al. (2017). Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer. Nature Communications, 8, 14768. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4930. Available from: [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available from: [Link]

  • Metwally, T., et al. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. ResearchGate. Available from: [Link]

  • Bio-protocol. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2346. Available from: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]

  • Nakagawa, H., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Immunology and Allergy Clinics of North America, 40(4), 623-635. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic amine compound often utilized in medicinal chemistry and drug discovery. The procedures outlined below are designed to mitigate risks to personnel and the environment, drawing upon established safety protocols and regulatory guidelines.

Hazard Identification and Risk Assessment

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]

Given these potential hazards, a thorough risk assessment must be conducted before handling or disposing of this compound. The causality is clear: direct contact can lead to irritation of the skin and eyes, ingestion can be harmful, and inhalation of dust particles may irritate the respiratory system. Therefore, all handling and disposal operations must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

To prevent exposure, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[2][5]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2][5]

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Decontamination and Spill Management

Accidental spills must be addressed immediately to prevent the spread of contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[6]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully sweep or scoop the absorbed material or the solid into a designated, labeled hazardous waste container.[6] Do not use a dry brush or compressed air, as this will generate airborne dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is crucial for safe and compliant disposal. The following workflow provides a systematic approach to managing waste containing this compound.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Determination: All materials, including the pure compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound must be treated as hazardous waste.[7] Do not dispose of this chemical down the drain or in regular trash.[8][9]

  • Container Selection:

    • Use only chemically compatible containers that are in good condition and have a secure, tight-fitting lid.[10]

    • For liquid waste, use a container designed for liquids to prevent leaks.[10] Do not use metal containers for potentially corrosive waste streams.

  • Waste Accumulation:

    • Solid Waste: Collect unused or waste this compound powder, as well as contaminated solids (e.g., absorbent materials from spills, contaminated weighing paper), in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Segregate aqueous waste from organic solvent waste.

    • Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips should be collected in a separate, sealed plastic bag or container clearly marked as hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the major components and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[11] This area should be at or near the point of generation and under the control of the laboratory personnel. Keep containers closed at all times except when adding waste.[10]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12] Follow all institutional procedures for waste manifest and pickup requests.

Regulatory Context

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a "P-listed" or "U-listed" hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[11][13] Given its toxicological profile, it is prudent to manage it as a hazardous waste to ensure full compliance.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Tofacitinib citrate impurity and analysis method and application thereof. Google Patents.
  • SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025).
  • Preparation method of tofacitinib impurity. Google Patents.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency.
  • Pyrrolo[2,3-d]pyrimidin-4-ol - Safety Data Sheet. (2025). ChemicalBook.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
  • Safety Data Sheet: 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol. (2025). Angene Chemical.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Chemical Waste Guidelines. (2024). University of Minnesota Health, Safety & Risk Management.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.
  • Material Safety Data Sheet: Tofacitinib Citrate Diastereomers-1. Chemicea Pharmaceuticals Pvt Ltd.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2025). TCI Chemicals.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025). Stericycle.
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (2025). ChemicalBook.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide. (2025). Benchchem.
  • Safety Data Sheet: 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. (2025). Angene Chemical.
  • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. TCI Chemicals.
  • SAFETY DATA SHEET: Pyrimidine. (2025). Fisher Scientific.
  • 2-chloro-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impuruity). ChemScene.
  • 3-((3S,4R)-4-Methyl-3-(Methyl(7H-pyrrolo[2,3-d]pyriMidin-4-yl)aMino)piperidin-1-yl)-3-oxopropanenitrile - Safety Data Sheet. (2025). ChemicalBook.
  • Tofacitinib Citrate-impurities. Pharmaffiliates.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2017). National Institutes of Health.

Sources

Navigating the Safe Handling of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolopyrimidine.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this publication. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 7752-54-7) and the parent compound 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2). It is imperative to treat this compound with the same, if not greater, level of caution as these related compounds.

Hazard Assessment: Understanding the Risks

Substituted pyrrolo[2,3-d]pyrimidines, as a class of compounds, often present a range of potential health hazards. Based on data from structurally similar molecules, this compound should be presumed to be:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[1][2]

  • A skin irritant: Direct contact may cause skin irritation.

  • A serious eye irritant: Contact with eyes can lead to serious irritation.

  • A respiratory tract irritant: Inhalation of dust or powder may cause respiratory irritation.

The table below summarizes the typical hazard classifications for closely related pyrrolopyrimidine derivatives.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[3]

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

  • Body Protection: A laboratory coat must be worn and fully buttoned. For operations with a higher risk of contamination, consider the use of a chemical-resistant apron or coveralls.

  • Respiratory Protection: Handling of the solid compound, which may generate dust, should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Handling and Weighing
  • All handling of the solid compound should be conducted within a chemical fume hood to minimize the risk of inhalation.

  • Use dedicated spatulas and weighing boats.

  • Avoid creating dust during weighing and transfer. If necessary, use a balance with a draft shield.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures: Preparedness is Key

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Visual Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol If spill occurs Follow First Aid Follow First Aid Exposure->Follow First Aid If exposure occurs

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.